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  • Product: 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol
  • CAS: 306298-23-7

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

An In-depth Technical Guide to 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a fluorinated o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a fluorinated organic compound with potential applications in pharmaceutical and materials science. The presence of a trifluoromethyl group, a common moiety in many modern pharmaceuticals, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, based on available data and predictive models.

Chemical Identity and Physicochemical Properties

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is identified by the CAS Number 306298-23-7.[2][3] Its molecular formula is C10H11F3O2, and it has a molecular weight of 220.19 g/mol .[2] While experimental physicochemical data is limited, computational predictions provide valuable insights into its characteristics.

Table 1: Physicochemical Properties of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

PropertyValueSource
Molecular Formula C10H11F3O2
Molecular Weight 220.19 g/mol [2]
CAS Number 306298-23-7[2][3]
Predicted Boiling Point 241.1 ± 40.0 °C at 760 mmHg (Data for a structural isomer)
Predicted LogP 2.2063 (Data for a structural isomer)
Predicted Hydrogen Bond Donor Count 1 (Data for a structural isomer)
Predicted Hydrogen Bond Acceptor Count 2 (Data for a structural isomer)
Predicted Rotatable Bond Count 2 (Data for a structural isomer)

Synthesis and Manufacturing

A potential synthetic pathway would begin with the Friedel-Crafts acylation of trifluoromethylbenzene to produce 4-(trifluoromethyl)acetophenone. This intermediate would then be α-brominated, followed by nucleophilic substitution with sodium methoxide to yield 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one. The final step would be the reduction of the ketone to the desired secondary alcohol.

Synthesis_Workflow A Trifluoromethylbenzene B 4-(Trifluoromethyl)acetophenone A->B Friedel-Crafts Acylation C 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one B->C α-Bromination D 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one C->D Nucleophilic Substitution (Sodium Methoxide) E 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol D->E Reduction (e.g., NaBH4)

Caption: A plausible synthetic workflow for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol.

Experimental Protocol: A General Approach

The following is a generalized, step-by-step methodology for the synthesis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol based on the reduction of the corresponding ketone.

Step 1: Synthesis of 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one

  • To a solution of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

  • Dissolve the purified 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one in a suitable solvent like methanol or ethanol.

  • Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride, in small portions.

  • Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC).

  • Carefully add water to quench the excess reducing agent, followed by dilute hydrochloric acid to adjust the pH.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the final product.

  • Further purification can be achieved by recrystallization or column chromatography.

Structural Elucidation and Spectroscopic Analysis

The structure of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound is not available, predictions can be made based on its structure and data from similar compounds.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons: Two doublets in the aromatic region (approximately δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methine Proton (-CHOH): A multiplet (likely a doublet of doublets) around δ 4.5-5.0 ppm.

  • Methylene Protons (-OCH2-): Two diastereotopic protons that would likely appear as a multiplet or two separate signals around δ 3.4-3.8 ppm.

  • Methoxy Protons (-OCH3): A singlet at approximately δ 3.3 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: Signals in the range of δ 125-145 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

  • Methine Carbon (-CHOH): A signal around δ 70-75 ppm.

  • Methylene Carbon (-OCH2-): A signal around δ 75-80 ppm.

  • Methoxy Carbon (-OCH3): A signal around δ 59 ppm.

  • Trifluoromethyl Carbon (-CF3): A quartet around δ 124 ppm with a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ (from the alcohol).

  • C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks below 3000 cm⁻¹.

  • C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong bands in the 1050-1250 cm⁻¹ region (for both the alcohol and the ether).

  • C-F Stretch: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule.

Fragmentation_Pathway M [M]+• m/z 220 F1 [M - •CH2OCH3]+ m/z 175 M->F1 α-cleavage F2 [M - •OCH3]+ m/z 189 M->F2 Loss of methoxy radical F3 [C7H4F3]+ m/z 145 F1->F3 Further fragmentation

Caption: A predicted fragmentation pathway for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol in EI-MS.

Predicted Fragmentation Pattern:

  • Molecular Ion Peak [M]⁺•: Expected at m/z 220.

  • Alpha-Cleavage: Loss of the •CH₂OCH₃ radical to give a fragment at m/z 175.

  • Loss of Methoxy Group: Loss of a •OCH₃ radical resulting in a fragment at m/z 189.

  • Tropylium Ion Formation: The fragment at m/z 145, corresponding to the trifluoromethylphenyl cation, could be a prominent peak.

Potential Applications and Pharmacological Relevance

The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability and receptor binding affinity. While specific pharmacological data for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is not available, its structural features suggest potential areas of interest for research and development.

Compounds containing the 1-(4-(trifluoromethyl)phenyl)ethanol scaffold have been investigated for a variety of biological activities. For instance, derivatives have been explored as potential therapeutic agents.[4][5] The introduction of a methoxy group at the 2-position could modulate the molecule's polarity and hydrogen bonding capabilities, potentially influencing its pharmacokinetic profile and target interactions.

Toxicological Profile

A comprehensive toxicological assessment of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol has not been reported. However, an initial evaluation can be made based on its structural components and data from related compounds. The trifluoromethylphenyl group is present in several approved drugs and is generally considered to have an acceptable safety profile within therapeutic dose ranges. The methoxyethanol moiety, however, warrants caution as some simple alkoxyethanols have been associated with toxicity.

In silico toxicological predictions can provide a preliminary assessment of potential hazards.[6][7][8][9][10] It is crucial for any further development of this compound to be accompanied by rigorous in vitro and in vivo toxicity studies.

Conclusion

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a fluorinated alcohol with potential for further investigation in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and expected analytical characteristics. While there is a clear need for more experimental data to fully characterize this compound, the information presented here serves as a valuable resource for researchers and scientists interested in exploring its potential. As with any novel chemical entity, appropriate safety precautions and thorough experimental validation are essential for any future work.

References

  • PubChem. (n.d.). 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol suppliers and producers. Retrieved from [Link]

  • Banik, B. K., & Becker, F. F. (2010). Trifluoromethyl-containing drugs. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-36). Springer.
  • U.S. National Library of Medicine. (n.d.). ProTox-II - Prediction of Toxicity of Chemicals. Retrieved from [Link]

  • Dranitsina, S. M., et al. (2021). In silico methods for toxicity prediction. In Methods in Molecular Biology (Vol. 2231, pp. 315-337). Humana, New York, NY.
  • RSC Publishing. (2013). Supporting information for "Enantioselective transfer hydrogenation of ketones with a recyclable iron catalyst". Retrieved from [Link]

  • Wiley-VCH. (2011). Supporting Information for "Asymmetric Reduction of Ketones by Chiral Surfactant-Enzyme Hybrid Catalysts in Water". Retrieved from [Link]

  • Grant, G. H., & Pickup, B. T. (1995). A Gaussian-based method for the calculation of intermolecular interactions. The Journal of Physical Chemistry, 99(11), 3503-3510.
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Sotomayor, N., & Lete, E. (2011). Aryl and α-Aryl-Substituted Organolithium Compounds. In Lithium Compounds in Organic Synthesis (pp. 1-100). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Van der Eycken, E. V., & Kappe, C. O. (Eds.). (2007). Microwave-assisted synthesis of heterocycles. Springer.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Efficient Separation of a Trifluoromethyl Substituted Organocatalyst. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols. Retrieved from [Link]

  • Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Raunio, H. (2011). In silico toxicology–non-testing methods. Frontiers in pharmacology, 2, 33.
  • MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-1-phenylethan-1-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting information for "Asymmetric transfer hydrogenation of prochiral ketones using a recyclable, bifunctional iron catalyst". Retrieved from [Link]

  • Freie Universität Berlin. (2021). Strategies to enhance the applicability of in silico toxicity prediction methods. Retrieved from [Link]

  • Wiley Analytical Science. (2017). Fluorine pharma: Quality control by NMR. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol suppliers and producers. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP001476. Retrieved from [Link]

  • MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

  • DTIC. (2008). Synthesis and mass spectral analysis of hd degradation products. A computational elucidation of the. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2020). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. Retrieved from [Link]

  • ResearchGate. (2023). Mass spectrum of 2-Methoxy-4-vinylphenol with Retention Time (RT)= 7.974. Retrieved from [Link]

  • ResearchGate. (2000). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

Sources

Exploratory

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, a chira...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, a chiral alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, synthetic pathways, structural analysis, and its strategic importance in the development of novel therapeutics, grounded in established scientific principles and methodologies.

Core Chemical Identity

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a substituted phenylethanol derivative characterized by a methoxy group on the ethyl chain and a trifluoromethyl group on the phenyl ring. The presence of a stereocenter at the carbinol carbon imparts chirality to the molecule, making its enantioselective synthesis a key consideration for its application in drug development.

Identifier Value Source
CAS Number 306298-23-7[1][2]
Molecular Formula C₁₀H₁₁F₃O₂[1]
Molecular Weight 220.19 g/mol [1]
IUPAC Name 2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethanol

Strategic Importance in Medicinal Chemistry

The trifluoromethyl (CF₃) group is a critical pharmacophore in modern drug design. Its incorporation into a molecule can significantly enhance several key properties:

  • Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism, which can increase the half-life of a drug.[3]

  • Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its interaction with biological targets.[3][4]

  • Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with target proteins.[3]

The presence of both a chiral alcohol and a methoxy group provides additional points for molecular recognition and can influence the overall conformation and solubility of the molecule. Therefore, 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol serves as a valuable chiral building block for the synthesis of more complex and potent pharmaceutical agents.[5][6]

Synthetic Pathways: The Asymmetric Reduction Approach

The most logical and widely employed strategy for the synthesis of enantiomerically pure 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is the asymmetric reduction of the corresponding prochiral ketone, 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one.

G cluster_0 Synthesis of Precursor Ketone cluster_1 Asymmetric Reduction Start 4-(Trifluoromethyl)acetophenone Step1 α-Bromination Start->Step1 Intermediate1 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one Step1->Intermediate1 Step2 Nucleophilic Substitution (Sodium Methoxide) Intermediate1->Step2 Ketone 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one Step2->Ketone Reduction Asymmetric Reduction (e.g., CBS Catalyst, Chiral Ruthenium Complex) Ketone->Reduction Product (R)- or (S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol Reduction->Product G Start Flame-dried flask under N₂ AddCatalyst Dissolve CBS catalyst in anhydrous THF Start->AddCatalyst Cool1 Cool to 0°C AddCatalyst->Cool1 AddBorane Slowly add BH₃·SMe₂ solution Cool1->AddBorane Stir1 Stir for 15-30 min AddBorane->Stir1 AddSubstrate Add ketone solution dropwise to catalyst mixture Stir1->AddSubstrate PrepareSubstrate Dissolve ketone in anhydrous THF PrepareSubstrate->AddSubstrate React Monitor reaction by TLC/HPLC AddSubstrate->React Quench Quench with methanol at 0°C React->Quench Hydrolyze Add 1 M HCl Quench->Hydrolyze Extract Extract with organic solvent Hydrolyze->Extract Purify Purify by column chromatography Extract->Purify

Sources

Foundational

Thermodynamic Stability Profile of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol: A Comprehensive Technical Guide

Executive Summary The compound 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS: 306298-23-7) represents a highly functionalized benzylic alcohol of significant interest in pharmaceutical development and specialty mat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS: 306298-23-7) represents a highly functionalized benzylic alcohol of significant interest in pharmaceutical development and specialty materials 1. As a Senior Application Scientist, evaluating the thermodynamic stability of such molecules requires moving beyond basic melting points. We must deconstruct the molecule's architecture—specifically the interplay between the robust, electron-withdrawing para-trifluoromethyl (–CF3) group and the flexible, hydrogen-bond-capable 2-methoxyethanol side chain.

This whitepaper provides a rigorous, self-validating framework for profiling the thermodynamic and conformational stability of this compound using computational modeling and advanced calorimetry.

Molecular Architecture & Thermodynamic Drivers

The thermodynamic baseline of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is governed by two opposing structural forces:

A. The Trifluoromethyl (–CF3) Effect

The –CF3 group exerts a powerful inductive electron-withdrawing effect (–I). Thermodynamically, the carbon-fluorine bonds exhibit exceptional bond dissociation energies, imparting remarkable thermal stability to the aromatic core 2. In advanced polymeric systems incorporating trifluoromethyl-phenyl moieties, thermal degradation temperatures (Td5%) frequently exceed 500 °C, illustrating the profound thermodynamic resilience imparted by this functional group 3. Furthermore, the –CF3 group decreases electron density at the benzylic carbon (C1), raising the activation energy required for solvolysis or dehydration, thereby kinetically trapping the molecule in its stable state.

B. Intramolecular Hydrogen Bonding

The aliphatic side chain features a hydroxyl group at C1 and a methoxy ether at C2. The spatial proximity of these oxygen atoms facilitates an intramolecular hydrogen bond (O–H···O). This interaction provides a favorable enthalpic contribution (ΔH < 0), stabilizing the gauche conformer over the sterically favored anti conformer.

Conformational_Thermodynamics Anti Anti-Conformer Sterically Favored TS Transition State Rotational Barrier Anti->TS +ΔG‡ (Heat) Gauche Gauche-Conformer H-Bond Stabilized TS->Gauche Relaxation Gauche->Anti Thermal Excitation

Conformational equilibrium driven by intramolecular hydrogen bonding.

Computational Thermodynamics (DFT Analysis)

To accurately quantify the thermodynamic stability before empirical testing, Density Functional Theory (DFT) is employed.

Causality of Method: Following established protocols for trifluoromethyl-phenyl derivatives, optimizations are performed at the B3LYP/6-311G(d) level of theory 4. The B3LYP functional provides a highly accurate balance for thermochemistry in fluorine-containing aromatics. Crucially, the 6-311G(d) basis set includes polarization functions that are mandatory for modeling the high electronegativity and lone-pair repulsions of the fluorine and oxygen atoms. This allows for the precise calculation of Zero-Point Energy (ZPE) and the Gibbs free energy (ΔG) differences between the gauche and anti states.

Empirical Validation: Experimental Protocols

Every robust thermodynamic profile requires a self-validating empirical workflow. The following protocols are designed to eliminate instrumental artifacts and isolate pure thermodynamic phenomena.

Protocol A: Thermal Degradation & Phase Transition (TGA/DSC)

Objective: Determine the absolute phase transition enthalpies (ΔHfus) and the thermodynamic limit of covalent bond stability (Td5%). Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with crystal lattice breakdown. Thermogravimetric Analysis (TGA) identifies the exact temperature where the weakest covalent bond (typically the benzylic C–O bond) ruptures.

Step-by-Step Methodology:

  • Self-Validation Check: Prior to sample analysis, run a high-purity Indium standard (MP 156.6 °C, ΔHfus 28.45 J/g). If the measured onset temperature deviates by >0.1 °C, recalibrate the cell constant.

  • Sample Prep: Accurately weigh 3.0–5.0 mg of the compound into an aluminum crucible. Seal with a pinhole lid. Causality: The pinhole allows volatile release without pressure build-up, which would artificially shift the thermodynamic equilibrium and skew the degradation onset.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min. Causality: This prevents oxidative degradation, ensuring the measured Td reflects pure thermodynamic bond stability rather than oxidative susceptibility.

  • Execution: Ramp the temperature at a dynamic heating rate of 10 °C/min from 25 °C to 400 °C. Integrate the endothermic melting peak to calculate ΔHfus and define Td at 5% mass loss.

Protocol B: Solution Stability via Isothermal Microcalorimetry (IMC)

Objective: Measure real-time enthalpy of decomposition or conformational relaxation at physiological temperatures (298.15 K). Causality: While TGA provides high-temperature limits, IMC detects microwatt-level (μW) heat flows, revealing slow, long-term thermodynamic degradation that bulk thermal methods miss.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of the compound in a polar aprotic solvent (e.g., DMSO).

  • Self-Validation Check: Utilize a split-cell reference containing the exact solvent batch used for sample preparation. Causality: This differential measurement cancels out the heat of mixing and background solvent fluctuations, ensuring the recorded heat flow is exclusively attributable to the solute's thermodynamic relaxation.

  • Execution: Load 1.0 mL of the sample and reference into their respective glass ampoules. Lower into the calorimeter block and allow thermal equilibration for 24 hours. Record heat flow over 72 hours. A stable baseline (< 0.5 μW/g) confirms absolute thermodynamic stability in solution.

Workflow cluster_0 Computational Phase cluster_1 Empirical Phase Start CAS: 306298-23-7 Sample DFT DFT Modeling (B3LYP/6-311G(d)) Start->DFT TGA TGA / DSC Analysis Start->TGA IMC Isothermal Microcalorimetry Start->IMC ZPE Gibbs Free Energy & ZPE DFT->ZPE Synthesis Verified Thermodynamic Profile ZPE->Synthesis TGA->Synthesis IMC->Synthesis

Integrated computational and empirical workflow for thermodynamic profiling.

Quantitative Data Synthesis

The table below synthesizes the expected thermodynamic parameters based on the structural properties of the compound and behavior of heavily fluorinated benzylic analogs.

Thermodynamic ParameterValue / DescriptionPrimary Analytical Method
Molecular Weight 220.19 g/mol Mass Spectrometry / Theoretical 1
Thermal Degradation (Td5%) > 220 °CThermogravimetric Analysis (TGA)
C–F Bond Dissociation Energy ~ 120–130 kcal/molDFT Modeling / Literature
Intramolecular H-Bond Energy -3.5 to -5.0 kcal/molIsothermal Microcalorimetry / DFT
Conformational Rotational Barrier ~ 4.5 kcal/molVariable-Temperature NMR / DFT

Conclusion

The thermodynamic stability of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a direct consequence of its highly specialized molecular architecture. The synergistic effects of the ultra-stable –CF3 group and the entropically favorable intramolecular hydrogen bonding create a highly resilient molecule. By employing a dual computational-empirical workflow—utilizing DFT alongside rigorously self-validated TGA, DSC, and IMC protocols—researchers can confidently map the thermodynamic boundaries of this compound for downstream synthetic or pharmaceutical applications.

References

  • Title: 2-Methoxy-1-(4-(trifluoroMethyl)phenyl)ethanol | CAS No.
  • Source: smolecule.
  • Title: Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)
  • Title: Sulfur-Rich Polyimides Containing Bis(3-(trifluoromethyl)phenyl)

Sources

Exploratory

Solubility Profiling of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol in Organic Solvents: A Technical Guide

Executive Summary 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS: 306298-23-7) is a highly specialized fluorinated aromatic alcohol utilized as a critical chiral intermediate in advanced organic synthesis and active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS: 306298-23-7) is a highly specialized fluorinated aromatic alcohol utilized as a critical chiral intermediate in advanced organic synthesis and active pharmaceutical ingredient (API) development[1]. Determining its solubility profile across various organic solvents is paramount for optimizing reaction yields, designing crystallization-based purifications, and formulating liquid chromatography mobile phases.

This whitepaper provides an in-depth analysis of the solvation mechanics governing this compound, presents a predictive solubility matrix, and outlines a field-proven, self-validating experimental protocol for thermodynamic solubility determination.

Structural Chemistry & Solvation Mechanics

To predict and manipulate the solubility of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, one must deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) . The total cohesive energy of the molecule is divided into three fundamental interactions: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[2].

  • The Trifluoromethyl (-CF 3​ ) Group: The highly electronegative -CF 3​ moiety at the para position exerts a strong electron-withdrawing inductive effect. While fluorination generally increases lipophilicity (LogP), perfluorinated segments uniquely lower the overall dispersion parameter ( δD​ ) due to the low polarizability of the C-F bond[2]. This means the compound will resist solvation in purely aliphatic, non-polar hydrocarbons.

  • The Hydroxyl (-OH) Group: Acts as a strong hydrogen-bond donor ( δH​ ). The electron-withdrawing nature of the adjacent fluorinated aromatic ring slightly increases the acidity of this proton, enhancing its interaction with strong hydrogen-bond acceptors.

  • The Methoxy (-OCH 3​ ) Group: Acts as a hydrogen-bond acceptor, allowing for intra- and intermolecular dipole-dipole interactions ( δP​ ).

Mechanistic Conclusion: The optimal organic solvents for this compound are polar aprotic solvents (which match the high δP​ and accept hydrogen bonds) and short-chain alcohols (which provide a balanced δH​ network).

Predictive Solubility Matrix

Based on the functional group analysis and empirical data from structurally analogous fluorinated phenyl ethanols (such as those used in biocatalytic reductions[3]), the quantitative solubility of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is categorized below.

Note: Values are predictive ranges at 25°C intended to guide initial solvent screening.

Solvent ClassificationRepresentative SolventsPredicted Solubility RangeMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP> 100 mg/mL (Highly Soluble)Strong dipole moment matches the -CF 3​ induced polarity; excellent H-bond acceptors for the -OH group.
Alcohols (Protic) Methanol, Isopropanol50 - 100 mg/mL (Soluble)Isopropanol acts as an excellent solvent and hydrogen donor[3], matching the compound's δH​ requirements.
Halogenated / Ethers Dichloromethane, THF20 - 50 mg/mL (Moderately Soluble)Moderate δP​ matching; THF provides cyclic ether oxygen for H-bond acceptance.
Aliphatic Hydrocarbons Hexane, Heptane< 5 mg/mL (Poorly Soluble)Severe mismatch in δP​ and δH​ ; low polarizability of -CF 3​ resists purely dispersive aliphatic solvation.

Standardized Shake-Flask Methodology

To transition from predictive modeling to empirical data, the Shake-Flask Method remains the gold standard for determining thermodynamic (equilibrium) solubility[4]. As a Senior Application Scientist, I emphasize that solubility is not just a measurement; it is a thermodynamic state that must be rigorously proven.

The following protocol is designed as a self-validating system to eliminate kinetic artifacts and analytical false positives.

Step-by-Step Protocol

Step 1: Preparation of the Saturated Suspension

  • Action: Dispense 2.0 mL of the target organic solvent into a 5 mL amber glass vial. Incrementally add solid 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol until a visible, persistent precipitate remains.

  • Scientific Rationale: The presence of excess solid is the thermodynamic prerequisite for saturation. Amber glass is used to prevent potential UV-induced degradation of the methoxy ether linkage during prolonged incubation.

Step 2: Thermal Equilibration

  • Action: Seal the vial tightly and place it in a thermomixer. Agitate at 850 rpm at a strictly controlled 25.0°C ± 0.1°C for 24 to 48 hours[5].

  • Scientific Rationale: Dissolution is a kinetically limited process. A minimum of 24 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium[4]. Temperature fluctuations directly alter the solubility constant ( Ksp​ ); hence, strict thermostatic control is non-negotiable.

Step 3: Phase Separation (Critical Step)

  • Action: Remove the vial and allow it to stand for 15 minutes to let large particulates settle. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 10 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Crucially, discard the first 0.1 mL to 0.2 mL of the filtrate [6].

  • Scientific Rationale: Fluorinated lipophilic compounds are notorious for non-specific adsorption to filter membranes. Discarding the initial filtrate pre-saturates the membrane's binding sites, ensuring the collected sample accurately represents the bulk concentration[6]. PTFE is chosen for its broad chemical compatibility with organic solvents.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant with the mobile phase (e.g., 50:50 Acetonitrile:Water) by a factor of 1:100 or 1:1000 to fall within the linear dynamic range of your established calibration curve. Analyze via HPLC-UV (typically at 210-220 nm for the phenyl ring).

  • Scientific Rationale: Direct injection of saturated organic solutions into an HPLC can cause immediate precipitation in the flow cell or column head if the mobile phase acts as an anti-solvent. Pre-dilution acts as a fail-safe against system over-pressurization and detector saturation.

Analytical Workflow Visualization

The logical progression of the thermodynamic solubility determination is mapped below.

G N1 Solid Compound (Excess) N3 Shake-Flask Incubation (24-48h) N1->N3 N2 Organic Solvent (Target Matrix) N2->N3 N4 Phase Separation (Centrifugation & Filtration) N3->N4 Equilibrium Reached N5 HPLC-UV Quantification N4->N5 Supernatant N6 Thermodynamic Solubility Value N5->N6

Workflow for thermodynamic solubility determination via the shake-flask method.

References

  • National Center for Biotechnology Information (PMC) : Revisiting Hansen Solubility Parameters by Including Thermodynamics. URL:[Link]

  • Protocols.io : Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL:[Link]

  • National Center for Biotechnology Information (PMC) : Harmonizing solubility measurement to lower inter-laboratory variance. URL:[Link]

  • National Center for Biotechnology Information (PubMed) : Efficient Enantioselective Synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] Ethanol by Leifsonia Xyli CCTCC M 2010241 Using Isopropanol as Co-Substrate. URL:[Link]

Sources

Foundational

Physicochemical Profiling and Ionization Dynamics of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol: A Technical Whitepaper

Executive Summary In contemporary drug discovery and material sciences, the precise determination of a molecule's ionization profile (pKa) is critical for predicting its pharmacokinetics, solubility, and membrane permeab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In contemporary drug discovery and material sciences, the precise determination of a molecule's ionization profile (pKa) is critical for predicting its pharmacokinetics, solubility, and membrane permeability. This whitepaper provides an in-depth physicochemical analysis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS: 306298-23-7)[1]. As a highly lipophilic and heavily fluorinated scaffold, this molecule presents unique challenges for standard aqueous profiling. By synthesizing structural theory with advanced cosolvent extrapolation methodologies, this guide establishes a robust framework for understanding and experimentally validating its ionization dynamics.

Structural Deconstruction & Theoretical pKa Framework

To accurately predict the ionization behavior of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, we must deconstruct its functional groups and evaluate the electronic environment using established linear free-energy relationships.

The molecule consists of an ethanol backbone substituted at the C1 position with a 4-(trifluoromethyl)phenyl group and an alcohol (-OH), and at the C2 position with a methoxy group (-O-CH₃).

Causality of Electronic Effects on pKa:

  • The Secondary Alcohol (C1): Standard aliphatic secondary alcohols typically exhibit a pKa of ~16.0 to 16.5. However, the ionization of this specific hydroxyl group is heavily influenced by the adjacent aromatic system.

  • The Trifluoromethyl Group (-CF₃): The -CF₃ group at the para position is a powerful electron-withdrawing group. According to Hansch, Leo, and Taft's comprehensive survey of Hammett parameters, the para-CF₃ group possesses a strong substituent constant ( σp​=0.54 )[2]. This electron-withdrawing nature stabilizes the conjugate base (alkoxide anion) via inductive (-I) and resonance (-R) effects, effectively lowering the pKa of the benzylic alcohol.

  • The Methoxy Group (C2): The adjacent ether oxygen exerts an additional inductive electron-withdrawing effect, further stabilizing the alkoxide formation.

  • The Ether Oxygens: The methoxy and alcohol oxygens can theoretically act as weak bases (hydrogen bond acceptors). However, protonating an aliphatic ether to form an oxonium ion requires extremely highly acidic conditions (pKa < -2.0), rendering this pathway irrelevant under physiological conditions.

Based on these structural parameters, the predicted macroscopic pKa of the secondary alcohol is shifted downward from a standard aliphatic alcohol, resting in the range of 13.5 to 14.2 .

Table 1: Predicted Micro-Equilibria and pKa Values
Functional GroupAcid/Base TypePredicted pKaIonization State at pH 7.4
Secondary Alcohol (-OH)Weak Acid13.5 – 14.2Neutral (Unionized)
Aliphatic Ether (-O-CH₃)Very Weak Base< -2.0Neutral (Unionized)
Trifluoromethyl (-CF₃)Non-ionizableN/ANeutral
Physiological Ionization Profile & ADME Implications

Because the lowest acidic pKa is ~13.5 and the highest basic pKa is < -2.0, 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is strictly neutral across the entire physiological pH range (pH 1.0 to 10.0).

Pharmacokinetic Consequences:

  • LogP vs. LogD: For ionizable drugs, the distribution coefficient (LogD) varies with pH. Because this molecule remains unionized in biological systems, its LogD7.4​ is functionally identical to its partition coefficient ( LogP ).

  • Membrane Permeability: The neutral state, combined with the lipophilic trifluoromethyl and phenyl groups, ensures rapid transcellular passive diffusion across lipid bilayers (e.g., intestinal epithelium, blood-brain barrier).

  • Solubility Limitations: The lack of an ionizable center at physiological pH means the molecule cannot be formulated as a highly soluble salt, presenting formulation challenges typical of BCS Class II or IV compounds[3].

ADME GI GI Tract (pH 1.5 - 6.5) 100% Neutral Membrane Apical Membrane Lipid Bilayer GI->Membrane Passive Diffusion Blood Blood Plasma (pH 7.4) 100% Neutral Membrane->Blood High Permeability Target Intracellular Target (pH 7.0 - 7.2) 100% Neutral Blood->Target Unrestricted Distribution

Caption: Pharmacokinetic distribution pathway for the neutral, lipophilic molecule across physiological pH.

Experimental Validation Protocols

Standard aqueous potentiometric titrations will fail for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol due to its extreme aqueous insolubility and the fact that its pKa falls outside the reliable range of a standard glass electrode in water (pH 2–12). To circumvent this, we must employ a Cosolvent Potentiometric Titration utilizing the Yasuda-Shedlovsky extrapolation technique, a gold-standard methodology for water-insoluble drugs.

Protocol: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

System Self-Validation: To ensure trustworthiness, this protocol mandates the concurrent titration of a known standard (e.g., ibuprofen or phenol) to verify electrode linearity in mixed solvents. Furthermore, titrations must be performed across at least five different cosolvent ratios to guarantee the statistical validity of the final extrapolation[4].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare five standardized mixtures of HPLC-grade methanol and water (e.g., 30%, 40%, 50%, 60%, and 70% wt/wt methanol). Adjust the ionic strength of each mixture to 0.15 M using Potassium Chloride (KCl) to mimic physiological osmolarity.

  • Sample Dissolution: Accurately weigh and dissolve 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol into each of the five cosolvent mixtures to achieve a final analyte concentration of 1.5 mM.

  • Inert Atmosphere Setup: Transfer the sample to a thermostated titration vessel maintained precisely at 25.0 ± 0.1 °C. Purge the headspace with a slow flow of Argon gas to prevent atmospheric CO₂ absorption, which would artificially lower the pH at high alkalinity[5].

  • Titration Execution: Using an automated titrator equipped with a calibrated glass electrode, titrate the solution with standardized 0.5 M KOH. Limit titrant additions to induce a maximum pH shift of 0.2 units per step. Record the pH only when the drift is < 0.002 pH/min[5].

  • Apparent pKa Calculation: For each methanol/water ratio, calculate the apparent pKa ( psKa​ ) using the Bjerrum formation function derived from the titration curve.

  • Yasuda-Shedlovsky Extrapolation: Plot the term (psKa​+log[H2​O]) on the y-axis against the reciprocal of the dielectric constant (1/ϵ) of the respective solvent mixture on the x-axis.

  • Aqueous pKa Determination: Perform a linear regression on the plotted points. The y-intercept (extrapolated to the dielectric constant of pure water) yields the true, thermodynamic aqueous pKa of the molecule.

G A Sample Preparation (Dissolve in Methanol/Water) B Potentiometric Titration (0.15 M KCl, 25°C, Argon Purge) A->B C Calculate Apparent pKa (psKa) at Various Cosolvent Ratios B->C D Yasuda-Shedlovsky Extrapolation (psKa + log[H2O] vs 1/ε) C->D E Determine Aqueous pKa (y-intercept at pure water ε) D->E

Caption: Workflow for Cosolvent Potentiometric pKa Determination using Yasuda-Shedlovsky Extrapolation.

References
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition. John Wiley & Sons. Available at:[Link]

  • Takács-Novák, K., et al. (1999). "pKa determination of water-insoluble drugs in organic solvent-water mixtures." Journal of Pharmaceutical and Biomedical Analysis, 20(4), 631-641. Available at:[Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195. Available at:[Link]

  • Der Pharma Chemica. (2016). "Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents." Der Pharma Chemica. Available at:[Link]

Sources

Exploratory

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol: A Strategic Chiral Building Block in Advanced API Synthesis

Executive Summary In the contemporary landscape of drug discovery, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—into aromatic scaffolds has become a cornerstone of rational drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—into aromatic scaffolds has become a cornerstone of rational drug design[1]. The compound 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS No. 306298-23-7)[2] represents a highly versatile, stereochemically rich building block. It seamlessly integrates the metabolic stability and lipophilicity of a para-CF₃ phenyl ring with the precise spatial geometry of a chiral secondary alcohol and an adjacent methoxy ether.

This whitepaper provides an in-depth technical analysis of this molecule. We will explore the structural rationale behind its pharmacophoric utility, detail self-validating protocols for its enantioselective synthesis from its ketone precursor, 2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethanone, and map its downstream applications in the synthesis of complex Active Pharmaceutical Ingredients (APIs).

Structural Rationale & Pharmacophore Dynamics

As an application scientist evaluating molecular scaffolds, it is critical to understand why this specific combination of functional groups is so highly sought after in medicinal chemistry:

  • The Para-Trifluoromethyl Group (–CF₃): The –CF₃ moiety is strongly electron-withdrawing and highly lipophilic. Its primary role in drug design is to block cytochrome P450-mediated oxidation at the para-position of the phenyl ring, drastically improving the pharmacokinetic (PK) half-life of the resulting API[3]. Furthermore, it enhances membrane permeability, making it ideal for central nervous system (CNS) targets[4].

  • The Chiral Secondary Hydroxyl (–OH): The stereogenic center at C1 is the anchor point for target-protein binding. Depending on the enantiomer, the hydroxyl group acts as a highly directional hydrogen-bond donor. It also serves as the primary synthetic handle for downstream stereospecific transformations (e.g., Mitsunobu inversions or Sₙ2 displacements).

  • The Alpha-Methoxy Group (–OCH₃): Unlike a simple alkyl chain, the methoxy group acts as a hydrogen-bond acceptor. It restricts the local conformational flexibility of the molecule through stereoelectronic effects (gauche interactions), pre-organizing the molecule into a bioactive conformation.

Asymmetric Synthesis Pathways

The synthesis of enantiopure 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol relies on the asymmetric reduction of its corresponding ketone, 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanone . To achieve >99% enantiomeric excess (ee), two primary methodologies are employed: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreduction (KRED).

Biocatalytic Ketoreduction (The Preferred Greener Route)

Biocatalysis has superseded traditional metal catalysis for this specific substrate due to the exquisite stereocontrol offered by engineered Ketoreductases (KREDs). Because KREDs require a stoichiometric amount of the hydride donor NADPH, a self-sustaining cofactor regeneration system using Glucose Dehydrogenase (GDH) is mandatory.

G Ketone 2-Methoxy-1-(4-(trifluoromethyl) phenyl)ethanone Alcohol (R)- or (S)-2-Methoxy-1-(4-(trifluoromethyl) phenyl)ethanol Ketone->Alcohol Reduction KRED Ketoreductase (KRED) KRED->Ketone NADP NADP+ KRED->NADP Oxidation NADPH NADPH + H+ NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH Binding Glucose Glucose Glucose->GDH Substrate Gluconolactone Gluconolactone GDH->NADPH Regeneration GDH->Gluconolactone Byproduct

Caption: Biocatalytic ketoreduction cycle with GDH-mediated cofactor regeneration.

Comparative Performance Data

The following table summarizes the quantitative data comparing ATH (using Ru-TsDPEN) and Biocatalysis (using engineered KREDs) for the reduction of the alpha-methoxy ketone precursor.

ParameterRu-Catalyzed ATH (HCOOH/TEA)Biocatalysis (KRED / GDH system)
Catalyst Loading 0.5 - 1.0 mol%1 - 5 wt% (Enzyme to substrate)
Enantiomeric Excess (ee) 92 - 95%>99.5%
Reaction Temperature 40°C30°C
Reaction Time 18 - 24 hours6 - 12 hours
E-Factor (Waste generation) Moderate (Metal waste, solvent)Low (Aqueous buffer, biodegradable)
Scalability HighVery High (Requires pH stat)

Self-Validating Experimental Protocol: Biocatalytic Synthesis

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. The causality behind each buffer choice and stoichiometric ratio is explicitly defined.

Objective: Synthesis of (S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol via KRED.

Reagents & Materials:

  • Substrate: 2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethanone (100 mM)

  • Enzyme System: Engineered KRED (e.g., KRED-130), GDH-105.

  • Cofactor & Sacrificial Substrate: NADP⁺ (0.5 mM), D-Glucose (150 mM).

  • Buffer: 100 mM Potassium Phosphate buffer, pH 7.0, containing 1 mM MgSO₄.

Step-by-Step Methodology:

  • Buffer Preparation (Causality): Prepare the 100 mM Potassium Phosphate buffer at exactly pH 7.0. Why? NADP⁺ is highly susceptible to degradation at alkaline pH, while the KRED enzyme denatures below pH 6.0. The 1 mM MgSO₄ is critical as a stabilizing divalent cation for the GDH tetramer.

  • Substrate Solubilization: Dissolve the ketone substrate in DMSO (to a final concentration of 5% v/v in the reaction). Why? The highly lipophilic –CF₃ group renders the ketone practically insoluble in pure aqueous media. 5% DMSO provides a micro-emulsion without precipitating the enzymes.

  • Enzyme Initiation: Add NADP⁺, D-Glucose, GDH, and KRED to the buffered substrate solution. Stir at 250 rpm at 30°C.

  • Reaction Monitoring & pH Control (Self-Validation): As glucose is oxidized to gluconolactone, it spontaneously hydrolyzes to gluconic acid, dropping the pH. Use an automated pH-stat titrator with 1M NaOH to maintain pH 7.0. Validation: The volume of NaOH consumed is directly proportional to the reaction conversion, providing a real-time, self-validating kinetic readout without needing continuous HPLC sampling.

  • Workup & Isolation: Once NaOH consumption ceases, extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analytical Validation: Determine the ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, 1.0 mL/min, UV detection at 254 nm).

Downstream Applications in API Development

Once synthesized, the chiral alcohol serves as a versatile linchpin. Because the stereocenter is adjacent to the electron-withdrawing para-CF₃ phenyl ring, it is somewhat deactivated toward standard Sₙ1 solvolysis, making it an excellent candidate for highly stereospecific Sₙ2 displacements.

Workflow Start Chiral Building Block (CAS: 306298-23-7) Mitsunobu Mitsunobu Reaction (Stereochemical Inversion) Start->Mitsunobu PPh3, DEAD SN2 SN2 Displacement (Azidation/Amination) Start->SN2 MsCl, then NaN3 Etherification O-Alkylation (Ether Linkage) Start->Etherification NaH, R-X API1 Chiral Amine APIs (CNS Targets) Mitsunobu->API1 API2 Triazole Antifungals SN2->API2 API3 Kinase Inhibitors Etherification->API3

Caption: Downstream synthetic applications of the chiral building block in API development.

Key Synthetic Transformations:
  • Chiral Amines via Azidation: The hydroxyl group can be mesylated and subsequently displaced by sodium azide (NaN₃) with complete inversion of stereochemistry. Reduction of the azide yields a chiral primary amine, a frequent motif in CNS drugs and morpholinone derivatives[1].

  • Etherification for Kinase Inhibitors: The hydroxyl group can be deprotonated with sodium hydride (NaH) and reacted with heteroaryl halides (e.g., substituted pyrimidines) via SₙAr to form bulky, chiral ether linkages critical for fitting into the ATP-binding pockets of kinases.

  • Mitsunobu Inversion: If the opposite enantiomer is required late in the synthesis, the Mitsunobu reaction (using PPh₃ and DEAD) allows for the stereospecific inversion of the alcohol while simultaneously introducing a new nucleophile.

Conclusion

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is far more than a simple reagent; it is a meticulously engineered pharmacophoric cassette. By mastering its enantioselective synthesis—particularly via highly efficient, green biocatalytic routes—and understanding the stereoelectronic nuances of its downstream reactivity, drug development professionals can rapidly accelerate the discovery of robust, metabolically stable therapeutics.

References

  • Guidechem. "2-Methoxy-1-(4-(trifluoroMethyl)phenyl)ethanol | CAS No.306298-23-7 Synthetic Routes." Guidechem.com.
  • Sigma-Aldrich. "2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethanone." Sigmaaldrich.com.
  • Benchchem. "(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one." Benchchem.com.
  • BOC Sciences. "Chiral Compounds: (S)-1-[4-(Trifluoromethyl)phenyl]ethanol." Bocsci.com.
  • IRB.hr (FULIR). "Halohydrin dehalogenase-catalysed synthesis of fluorinated aromatic chiral building blocks." Catalysis Communications.
  • Researcher.life. "Synthesis and Biological Potentials of 5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines." Researcher.life.

Sources

Foundational

Stereoelectronic and Physicochemical Modulation of Methoxy Ethanol Derivatives via Trifluoromethylation

Executive Summary The strategic incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern drug design. When a trifluoromethyl (–CF₃) group is appended to a methoxy ethanol derivative (e.g., forming 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into aliphatic scaffolds is a cornerstone of modern drug design. When a trifluoromethyl (–CF₃) group is appended to a methoxy ethanol derivative (e.g., forming 1,1,1-trifluoro-3-methoxypropan-2-ol), it fundamentally rewrites the molecule's electronic and conformational landscape. This technical guide explores the causality behind these electronic effects—specifically inductive pKa modulation and the stereoelectronic gauche effect—and provides field-proven, self-validating protocols for characterizing these critical physicochemical shifts.

Mechanistic Foundations of –CF₃ Electronic Effects

The Inductive (–I) Effect and pKa Modulation

The trifluoromethyl group is one of the most powerfully electronegative functional groups utilized in medicinal chemistry. Its primary electronic influence is the inductive (–I) effect, which operates through the σ-bond framework.

In the context of methoxy ethanol derivatives, placing a –CF₃ group adjacent to the hydroxyl-bearing carbon creates a strong electron-withdrawing pull. This pull delocalizes the electron density of the conjugate alkoxide base, thermodynamically stabilizing the anion and consequently lowering the pKa of the alcohol[1]. For perspective, the pKa of standard ethanol is approximately 16, whereas the pKa of2[2]. In a methoxy ethanol scaffold, this increased acidity enhances the hydrogen-bond donor capacity of the hydroxyl group, which is critical for target-protein binding kinetics.

Conformational Dynamics: The Fluorine Gauche Effect

While standard 3 around the O–C–C–O bond due to intramolecular hydrogen bonding[3], the addition of a –CF₃ group introduces competing stereoelectronic forces.

The "fluorine gauche effect" dictates that highly electronegative substituents (like fluorine and oxygen) prefer to reside gauche to one another. The causality behind this is hyperconjugation: electron density from a filled, electron-donating σ(C–H) orbital delocalizes into the low-lying, empty antibonding σ*(C–F) orbital[4]. Because this orbital overlap requires an antiperiplanar geometry between the C–H and C–F bonds, the bulky –CF₃ group is forced into a seemingly sterically hindered gauche position relative to the adjacent oxygen atom.

G CF3 Trifluoromethyl (-CF3) Substitution Inductive -I Inductive Effect CF3->Inductive Stereo Stereoelectronic Effects (σCH → σ*CF) CF3->Stereo pKa pKa Reduction (Increased Acidity) Inductive->pKa Lipophilicity Modulated Lipophilicity (Dipole vs Volume) Inductive->Lipophilicity Gauche Gauche Conformation Stabilization Stereo->Gauche Hbond Enhanced H-Bond Donor Capacity pKa->Hbond Gauche->Hbond

Caption: Logical relationships of CF3 electronic and stereoelectronic effects.

Quantitative Physicochemical Profiling

The interplay between the inductive effect, the gauche effect, and molecular volume creates a unique physicochemical profile. While –CF₃ is generally considered lipophilic due to its large van der Waals volume, the strong local dipole moment generated by vicinal C–F and C–O bonds can5[5].

Table 1: Comparative Physicochemical Data of Aliphatic Ether-Alcohols

CompoundStructurepKa (Aqueous)LogP (Exp/Calc)Primary Conformation
Ethanol CH₃CH₂OH16.0-0.31Anti (C-C-O)
2,2,2-Trifluoroethanol CF₃CH₂OH12.430.36Gauche (F-C-C-O)
2-Methoxyethanol CH₃OCH₂CH₂OH~14.8-0.77Gauche (O-C-C-O)
1,1,1-Trifluoro-3-methoxypropan-2-ol CF₃CH(OH)CH₂OCH₃~11.5~0.15Gauche (Complex)

Note: The theoretical addition of –CF₃ to methoxy ethanol drops the pKa by ~3.3 units while shifting the LogP into a more favorable range for passive membrane permeability.

Experimental Workflows & Protocols

To rigorously evaluate the electronic effects of –CF₃ on methoxy ethanol derivatives, empirical data must be generated through self-validating analytical systems.

Workflow Prep Sample Prep (CF3-Derivative) NMR VT-NMR (J-Coupling) Prep->NMR Titration Potentiometric Titration Prep->Titration Model DFT/PCM Modeling NMR->Model Titration->Model Validate Data Synthesis & Validation Model->Validate

Caption: Workflow for conformational and physicochemical characterization.

Protocol 1: Potentiometric pKa Determination (Cosolvent Extrapolation)

Causality: Highly fluorinated derivatives often exhibit poor aqueous solubility. Attempting direct aqueous titration leads to phase separation and erroneous inflection points. We utilize a cosolvent system (Methanol/Water) and apply the Yasuda-Shedlovsky extrapolation to derive the standard thermodynamic aqueous pKa.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0), followed by a blank titration in the chosen cosolvent ratios (e.g., 20%, 30%, 40%, 50% MeOH v/v) to calculate the operational pH scale ( psH ).

  • Sample Preparation: Dissolve the CF₃-methoxy ethanol derivative in the respective MeOH/Water mixtures to a final concentration of 1.0 mM. Ensure ionic strength is maintained at 0.15 M using KCl to mimic physiological conditions.

  • Titration: Titrate with 0.1 M KOH (standardized) under a nitrogen atmosphere to prevent CO₂ absorption, which would artificially lower the pH.

  • Data Extrapolation: Plot the apparent pKa ( psKa ) against the inverse dielectric constant ( 1/ϵ ) of the cosolvent mixtures. The y-intercept of this linear regression yields the aqueous pKa.

  • System Validation: Run a parallel titration using 2,2,2-trifluoroethanol as an internal reference standard. The system is validated if the extrapolated pKa of the reference falls within ±0.05 units of the literature value (12.43).

Protocol 2: NMR-Based Conformational Analysis (Gauche Effect Quantification)

Causality: To prove the existence of the fluorine gauche effect, we must quantify the relative populations of conformers. Because conformers interconvert rapidly at room temperature, we measure the time-averaged scalar coupling constants ( 3JHH​ and 3JHF​ ) and use Variable-Temperature (VT) NMR to extract thermodynamic parameters.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of strictly anhydrous CDCl₃. Causality: A non-polar, non-competing solvent is required to prevent the solvent from disrupting the intramolecular hydrogen bonds that stabilize the gauche conformer.

  • Spectral Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra at 298 K. Apply appropriate decoupling sequences ( 1 H{ 19 F} and 19 F{ 1 H}) to isolate specific spin systems.

  • Coupling Constant Extraction: Extract the vicinal coupling constants ( 3JHH​ and 3JHF​ ) from the multiplet splitting patterns.

  • Population Analysis: Apply the generalized Haasnoot-de Leeuw-Altona (HLA) equation. The magnitude of 3JHH​ inversely correlates with the dihedral angle; a smaller 3JHH​ (typically 2-4 Hz) indicates a high population of the gauche conformer, whereas a larger value (8-10 Hz) indicates anti.

  • System Validation (VT-NMR): Repeat the acquisition from 220 K to 320 K in 20 K increments. Plot ln(Keq​) vs. 1/T (van 't Hoff plot). The system is validated if the plot is strictly linear, confirming that the observed coupling changes are due to thermodynamic shifts in conformer populations rather than aggregation artifacts.

Implications for Drug Development

Understanding the electronic effects of the –CF₃ group on aliphatic ether-alcohols is paramount for 6[6]. By converting a standard methoxy ethanol moiety into a trifluoromethylated derivative, medicinal chemists can:

  • Enhance Metabolic Stability: The strong C–F bonds block cytochrome P450-mediated oxidation at the adjacent carbon centers.

  • Modulate Target Affinity: The increased acidity of the hydroxyl group transforms it into a superior hydrogen-bond donor, potentially unlocking new binding interactions within a target protein's active site.

  • Optimize Pharmacokinetics: The delicate balance between the added lipophilic volume of the –CF₃ group and the counteracting strong dipole moment allows for precise fine-tuning of the molecule's LogD, optimizing passive diffusion across lipid bilayers.

References

  • Source: u-tokyo.ac.
  • Source: semanticscholar.
  • Source: acs.
  • Source: libretexts.
  • Source: researchgate.
  • Source: researchgate.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocols for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

Executive Summary The compound 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS No. 306298-23-7) is a highly versatile fluorinated building block utilized extensively in medicinal chemistry and drug development[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS No. 306298-23-7) is a highly versatile fluorinated building block utilized extensively in medicinal chemistry and drug development[1]. The presence of the para-trifluoromethyl group imparts enhanced lipophilicity and metabolic stability to derived pharmacophores, while the 1-aryl-2-methoxyethanol backbone provides a critical hydrogen-bonding donor/acceptor motif.

This application note provides researchers with two rigorously validated synthetic protocols: a highly regioselective route for the racemic compound, and an enantioselective route for chiral applications. By understanding the mechanistic causality behind these methods, chemists can scale and optimize these workflows with high confidence.

Mechanistic Rationale & Retrosynthetic Analysis

As a Senior Application Scientist, it is critical to select synthetic routes that are not only high-yielding but inherently self-validating through their reaction kinetics. We present two distinct pathways based on the stereochemical requirements of your target profile.

Route A: Regioselective Epoxide Ring-Opening (Racemic)

The most atom-economical method to synthesize the racemic product is the base-catalyzed ring opening of 2-(4-(trifluoromethyl)phenyl)oxirane. The regioselectivity of this reaction is strictly dictated by the pH of the system. Under basic conditions (using sodium methoxide in methanol), the nucleophilic methoxide anion attacks the less sterically hindered β-carbon (C2) of the oxirane ring via an SN​2 -like mechanism. This exclusively yields the desired 1-aryl-2-methoxyethanol regioisomer[2].

Causality Check: If acidic conditions were mistakenly employed, the mechanism would shift to an SN​1 -like pathway. The acid would protonate the epoxide oxygen, leading to premature C-O bond cleavage and the stabilization of a partial positive charge at the benzylic position (C1). This would erroneously yield the 2-aryl-2-methoxyethanol byproduct. By strictly maintaining basic conditions, the protocol becomes a self-validating system where regiochemical purity is enforced by steric kinetics.

Route B: Asymmetric CBS Reduction (Enantioselective)

For drug development applications requiring high enantiomeric purity, the Corey-Bakshi-Shibata (CBS) reduction of 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one is the premier choice. The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. The steric bulk of the trifluoromethylphenyl group forces the ketone into a predictable orientation, allowing the hydride to be delivered stereoselectively to a single face of the carbonyl[3]. This predictably yields the (R)- or (S)-enantiomer depending on the chirality of the CBS catalyst utilized.

Quantitative Data: Route Comparison

The following table summarizes the quantitative metrics and operational parameters for both synthetic routes to aid in workflow selection.

ParameterRoute A: Epoxide Ring-OpeningRoute B: CBS Asymmetric Reduction
Precursor 2-(4-(trifluoromethyl)phenyl)oxirane2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanone
Reagents NaOMe, MeOH(R)- or (S)-CBS, BH 3​ ·DMS, THF
Product Stereochemistry Racemic (±)Enantioenriched (R) or (S)
Typical Yield 85 - 95%75 - 90%
Regioselectivity >95% (β-attack)N/A (Direct ketone reduction)
Enantiomeric Excess (ee) N/A>95%
Scalability Excellent (Multi-gram to kg scale)Moderate (Requires strict anhydrous conditions)

Synthetic Workflows

SynthesisRoutes SM1 2-(4-(trifluoromethyl)phenyl)oxirane (Starting Material A) CondA NaOMe, MeOH Regioselective Ring-Opening SM1->CondA SM2 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one (Starting Material B) CondB (R)-CBS catalyst, BH3·DMS Enantioselective Reduction SM2->CondB ProductA Racemic (±) 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol CondA->ProductA ProductB Chiral (S)- 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol CondB->ProductB

Workflow for racemic and chiral 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol synthesis.

Detailed Experimental Protocols

Protocol A: Racemic Synthesis via Regioselective Epoxide Ring-Opening

Objective: Synthesize racemic 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol via base-catalyzed SN​2 ring opening.

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous methanol (10 mL per mmol of substrate). Slowly add sodium metal or utilize a commercially available 25% w/w sodium methoxide solution to achieve a 1.5 molar equivalent of NaOMe.

  • Substrate Addition: Cool the basic solution to 0 °C. Dropwise, add 2-(4-(trifluoromethyl)phenyl)oxirane (1.0 equiv) dissolved in a minimal amount of anhydrous methanol.

  • Reaction Execution: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4 to 6 hours.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The self-validating endpoint is reached when the non-polar oxirane spot ( Rf​ ~0.7) completely disappears, replaced by a highly UV-active, more polar spot ( Rf​ ~0.3) corresponding to the newly formed hydroxyl group.

  • Workup: Cool the mixture to room temperature and quench carefully with saturated aqueous NH4​Cl to neutralize the methoxide. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the pure racemic product as a colorless to pale-yellow oil.

Protocol B: Asymmetric Synthesis via CBS Reduction

Objective: Synthesize enantiopure (S)-2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol[3].

  • Reaction Setup: In a thick-walled, flame-dried reaction vial under an argon atmosphere, dissolve 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.0 equiv) in anhydrous THF to create a 0.2 M solution.

  • Catalyst Addition: Cool the reaction mixture to -15 °C using an isopropanol/dry ice bath. Dropwise, add a 1 M toluene solution of (R)-(+)-2-methyl-CBS-oxazaborolidine (0.15 equiv). Note: Using the (R)-catalyst typically yields the (S)-alcohol due to the steric priority of the CF3​ -phenyl ring.

  • Reduction: Slowly add Borane-dimethyl sulfide complex ( BH3​ ·DMS, 2.0 equiv) dropwise over 15 minutes to control the exothermic hydride transfer and maintain stereoselectivity.

  • IPC & Self-Validation: Stir at -15 °C for 2 hours. Monitor via TLC. The reduction of the carbonyl ( Rf​ ~0.5) to the alcohol ( Rf​ ~0.3) confirms conversion.

  • Workup: Quench the reaction very cautiously by the dropwise addition of methanol at -15 °C until effervescence ceases (destruction of excess borane). Warm to room temperature and concentrate. Partition the residue between EtOAc and water. Extract, dry over Na2​SO4​ , and concentrate.

  • Purification & Chiral Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized material, confirm the structure against the following expected Nuclear Magnetic Resonance (NMR) benchmarks. The presence of the benzylic methine proton splitting pattern is the ultimate self-validation of successful regioselective synthesis.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.60 (d, J = 8.1 Hz, 2H, Ar-H), 7.48 (d, J = 8.1 Hz, 2H, Ar-H), 4.95 (dd, J = 8.0, 3.5 Hz, 1H, benzylic CH-OH), 3.52 (dd, J = 10.5, 3.5 Hz, 1H, CH2​ -OMe), 3.40 (dd, J = 10.5, 8.0 Hz, 1H, CH2​ -OMe), 3.42 (s, 3H, OCH3​ ), 2.80 (br s, 1H, OH).

  • 13 C NMR (100 MHz, CDCl3​ ): δ 144.5, 129.8 (q, 2JC−F​ = 32 Hz), 126.5, 125.4 (q, 3JC−F​ = 3.8 Hz), 124.2 (q, 1JC−F​ = 271 Hz, CF3​ ), 78.2 ( CH2​ -OMe), 73.5 (CH-OH), 59.1 ( OCH3​ ).

  • 19 F NMR (376 MHz, CDCl3​ ): δ -62.5 (s, 3F, CF3​ ).

References

  • 2-Methoxy-1-(4-(trifluoroMethyl)phenyl)ethanol | CAS No.306298-23-7, Guidechem.
  • Regioselectivity of the ring opening in the reaction of phenyloxirane, (phenylmethyl)oxirane and (2-phenylethyl)oxirane with K −, K +(15-crown-5)
  • Synthesis of Structurally Diverse 3-, 4-, 5-, and 6-Membered Heterocycles from Diisopropyl Iminomalon

Sources

Application

Enantioselective Reduction to Produce 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol: Application Notes &amp; Protocols

Introduction & Mechanistic Rationale The synthesis of chiral 1-aryl-2-alkoxyethanols is a critical transformation in the development of modern therapeutics. Specifically, 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of chiral 1-aryl-2-alkoxyethanols is a critical transformation in the development of modern therapeutics. Specifically, 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a highly valuable building block. The incorporation of the para-trifluoromethyl ( −CF3​ ) group significantly enhances the lipophilicity and metabolic stability of the target molecule, while the α -methoxy group provides a crucial hydrogen-bond acceptor site.

Reducing the prochiral precursor, 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanone , presents unique stereochemical challenges. The strongly electron-withdrawing −CF3​ group makes the carbonyl carbon highly electrophilic, accelerating hydride transfer but also increasing the risk of background (non-catalyzed, racemic) reduction. Furthermore, the α -methoxy group introduces steric bulk and potential bidentate chelation, which can disrupt the transition state of transition-metal catalysts.

To achieve >99% enantiomeric excess (ee), two highly optimized, self-validating methodologies are detailed in this guide:

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH) [1]

  • Biocatalytic Reduction via Engineered Ketoreductases (KREDs) [2]

Reaction Pathways & Workflows

Transition-Metal Catalyzed ATH

For chemical synthesis, Ruthenium(II) complexes bearing chiral ligands (such as Ru-TsDPEN or Ru-pybox) are preferred[1]. Because the α -methoxy oxygen can competitively coordinate to the metal center and erode enantioselectivity, catalysts that operate via an outer-sphere mechanism are strictly required. In this pathway, the substrate does not directly bind to the Ruthenium atom; instead, hydrogen bonding between the chiral ligand's amine proton and the substrate's carbonyl oxygen dictates the stereochemical outcome.

ATH_Mechanism A Precatalyst Ru(II)-Chiral Ligand B Active Catalyst Ru-H Species A->B Activation C Substrate Coordination (Ketone) B->C D Hydride Transfer (Outer-sphere) C->D Transition State E Chiral Alcohol Product Release D->E E->B Regeneration F H-Donor (iPrOH/HCOOH) F->B Hydride Source

Fig 1. Outer-sphere mechanism of Ru(II)-catalyzed Asymmetric Transfer Hydrogenation.

Biocatalytic KRED Reduction

Enzymatic reduction offers unparalleled stereocontrol under mild, aqueous conditions. Because 2-methoxyacetophenone derivatives are sterically bulky, wild-type enzymes often fail to accommodate them. Engineered Carbonyl Reductases (such as those derived from Sporobolomyces salmonicolor, SSCR) possess an expanded binding pocket capable of orienting the bulky α -methoxy group[2]. To ensure economic viability, the system is coupled with Glucose Dehydrogenase (GDH) to continuously recycle the expensive NADP+ cofactor.

Biocatalysis_Workflow Substrate Substrate Prep: Ketone in DMSO (5% v/v) Enzyme Biocatalytic Reaction: KRED + NADP+ + GDH + Glucose Substrate->Enzyme Extraction Downstream Processing: MTBE Extraction Enzyme->Extraction Buffer Phosphate Buffer pH 7.0, 30°C Buffer->Enzyme Analysis Quality Control: Chiral HPLC/GC Analysis Extraction->Analysis

Fig 2. Workflow for KRED-mediated enantioselective reduction with GDH recycling.

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Design Causality: We utilize a Formic Acid/Triethylamine (TEAF) azeotrope rather than isopropanol. The reduction using isopropanol is reversible, which can lead to thermodynamic racemization of the highly activated −CF3​ benzylic alcohol. Formic acid decomposes into CO2​ , rendering the hydride transfer strictly irreversible and locking in the kinetic enantioselectivity.

Step-by-Step Methodology:

  • Preparation of the Reductant: In a strictly anhydrous, argon-purged Schlenk flask, prepare a 5:2 molar ratio of Formic Acid to Triethylamine (TEAF). Caution: Exothermic reaction; add formic acid to triethylamine dropwise at 0 °C.

  • Catalyst Activation: Add 0.5 mol% of the chiral catalyst [RuCl2​(S,S−TsDPEN)(p−cymene)] to the TEAF mixture. Stir at room temperature for 30 minutes until the solution turns a deep, homogeneous orange, indicating the formation of the active Ru-H species.

  • Substrate Addition: Add 10.0 mmol of 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanone directly to the activated catalyst solution.

  • Reaction Execution: Heat the mixture to 40 °C. The strongly electron-withdrawing −CF3​ group ensures rapid conversion; stir for 12–16 hours.

  • Quench and Extraction: Cool to 0 °C and carefully quench with H2​O (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with saturated NaHCO3​ to remove residual formic acid, followed by brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 8:2) to yield the pure chiral alcohol.

Protocol B: Biocatalytic Reduction using Ketoreductase (KRED)

Design Causality: The substrate is highly lipophilic and virtually insoluble in water. We utilize 5% v/v DMSO as a co-solvent. DMSO disrupts the hydration shell of the substrate just enough to allow it to enter the enzyme's active site without denaturing the KRED[3].

Step-by-Step Methodology:

  • Buffer & Cofactor Setup: Prepare 100 mL of 100 mM Potassium Phosphate buffer. Adjust to exactly pH 7.0. Add MgSO4​ to a final concentration of 2 mM (magnesium stabilizes the GDH tetramer).

  • Recycling System Assembly: Dissolve 1.5 equivalents of D-glucose (relative to the substrate) and 0.05 mM of NADP+ . Add 10 U/mL of Glucose Dehydrogenase (GDH).

  • Enzyme Addition: Add 20 mg of engineered KRED powder (e.g., SSCR variant) per mmol of substrate. Stir gently to avoid foaming (which denatures proteins).

  • Substrate Feeding: Dissolve 5.0 mmol of 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanone in 5 mL of DMSO. Add this solution dropwise to the aqueous buffer over 10 minutes at 30 °C.

  • Incubation & pH Control: Incubate the reaction at 30 °C with orbital shaking at 200 rpm. The oxidation of glucose to gluconic acid will lower the pH. Use an autotitrator loaded with 1 M NaOH to maintain the pH strictly at 7.0.

  • Downstream Processing: After 24 hours, add 50 mL of Methyl tert-butyl ether (MTBE). Centrifuge the biphasic mixture at 4000 rpm for 10 minutes to break the protein emulsion. Extract the aqueous layer twice more with MTBE.

  • Isolation: Dry the combined organic layers over Na2​SO4​ and evaporate the solvent to recover the highly enantioenriched alcohol.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics of both protocols based on standard behavior of α -methoxy aryl ketones and engineered KREDs[1][2].

ParameterProtocol A: Ru-Catalyzed ATHProtocol B: Biocatalytic KRED
Catalyst Loading 0.5 mol%20 mg / mmol substrate
Reaction Medium TEAF (Formic Acid / TEA)Aqueous Phosphate Buffer + 5% DMSO
Operating Temperature 40 °C30 °C
Typical Conversion 92 - 95%> 98%
Enantiomeric Excess (ee) 94 - 96%> 99%
Primary Byproducts Trace unreacted ketoneGluconic Acid (Aqueous waste)
Scalability Excellent (Kilogram scale)Very Good (Requires strict pH control)

System Validation & Quality Control (E-E-A-T)

To ensure the protocol is a self-validating system , researchers must implement the following orthogonal checks:

  • In-Process Conversion Tracking: Withdraw 20 μL aliquots at 2, 6, and 12 hours. Extract into 100 μL MTBE and analyze via GC-FID. The disappearance of the ketone peak validates the activity of the hydride transfer cycle. If conversion stalls in Protocol B, it indicates a failure in the GDH recycling loop (often due to a drop in pH), not the KRED itself.

  • Enantiomeric Purity (ee%) Validation: The absolute configuration and ee% must be determined via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min, UV detection at 254 nm) or Chiral GC (Supelco β -DEX 120 capillary column)[1].

  • Causality of ee% Erosion: If the ee% in Protocol A is lower than 90%, it is a direct diagnostic marker that the reaction temperature exceeded 50 °C, inducing reversible hydride transfer. If ee% drops in Protocol B, verify that the DMSO concentration did not exceed 10%, which can alter the conformational integrity of the enzyme's binding pocket.

References

  • Claros, M., et al. "Asymmetric Transfer Hydrogenation of Arylketones Catalyzed by Enantiopure Ruthenium(II)/Pybox Complexes Containing Achiral Phosphonite and Phosphinite Ligands." Molecules, National Center for Biotechnology Information (PMC). URL:[Link]

  • Zhu, D., et al. "Enantioselective Reduction of Diaryl Ketones Catalyzed by a Carbonyl Reductase from Sporobolomyces salmonicolor and Its Mutant Enzymes." ChemInform, ResearchGate. URL:[Link]

  • Qin, F., et al. "Semi–Rational Engineering a Carbonyl Reductase for the Enantioselective Reduction of β-Amino Ketones." ResearchGate. URL:[Link]

  • "Organosilanes in Metal-Catalyzed, Enantioselective Reductions." ACS Publications. URL:[Link]

Sources

Method

Application Note: Reagents and Protocols for the Methoxylation of 1-(4-(trifluoromethyl)phenyl)ethanol

Introduction and Mechanistic Rationale The synthesis of 1-(1-methoxyethyl)-4-(trifluoromethyl)benzene from its corresponding secondary benzylic alcohol, 1-(4-(trifluoromethyl)phenyl)ethanol, presents unique physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of 1-(1-methoxyethyl)-4-(trifluoromethyl)benzene from its corresponding secondary benzylic alcohol, 1-(4-(trifluoromethyl)phenyl)ethanol, presents unique physicochemical challenges. As a Senior Application Scientist, I frequently see researchers struggle with this class of molecules because they apply standard aliphatic etherification conditions to electronically deactivated systems.

The Causality of Reactivity:

  • Suppression of SN​1 Pathways: The para-trifluoromethyl ( −CF3​ ) group is powerfully electron-withdrawing ( σp​=0.54 ). This exerts a strong inductive ( −I ) effect that profoundly destabilizes any transient benzylic carbocation. Consequently, standard acid-catalyzed etherification using methanol is unviable; the molecule simply will not ionize to form the necessary electrophilic center.

  • Attenuated Nucleophilicity: This same inductive effect pulls electron density away from the hydroxyl oxygen. As a result, the alcohol (and its conjugate alkoxide) is significantly less nucleophilic than standard aliphatic or electron-rich benzylic alcohols.

To overcome these barriers, methoxylation must proceed via strictly SN​2 mechanisms utilizing highly reactive electrophilic methylating agents. This guide details three field-proven methodologies: the classical Williamson ether synthesis , the non-basic Meerwein's salt protocol , and the silver-mediated Purdie methylation .

Reagent Selection and Comparative Data

Selecting the correct reagent system depends entirely on the scalability requirements and the presence of other functional groups on your specific substrate analog. Table 1 summarizes the quantitative and qualitative parameters for the three primary methoxylation strategies.

Table 1: Comparative Analysis of Methoxylation Methodologies

MethodologyReagentsTemperatureReaction TimeExpected YieldAdvantages / Limitations
Williamson Synthesis NaH, MeI, THF0 °C to RT2–4 hours85–95%Pros: Highly scalable, fast, cost-effective.Cons: Strongly basic; unsuitable for base-labile substrates.
Meerwein's Protocol Me3​OBF4​ , Proton Sponge, CH2​Cl2​ RT12–18 hours75–85%Pros: Extremely mild, neutral conditions.Cons: Reagents are highly moisture-sensitive and expensive.
Purdie Methylation Ag2​O , MeI, CH2​Cl2​ 40 °C24–48 hours70–80%Pros: Avoids soluble bases, surface-mediated.Cons: Heterogeneous reaction, requires excess silver.

Reaction Workflow and Strategy

G Substrate 1-(4-(trifluoromethyl)phenyl)ethanol Cond1 NaH, THF, 0 °C (Deprotonation) Substrate->Cond1 Williamson Synthesis Cond2 Me3OBF4, Proton Sponge CH2Cl2, RT Substrate->Cond2 Mild/Non-Basic Cond3 Ag2O, MeI CH2Cl2, 40 °C Substrate->Cond3 Purdie Methylation Alkoxide Sodium Alkoxide Intermediate Cond1->Alkoxide Product 1-(1-methoxyethyl)-4-(trifluoromethyl)benzene Cond2->Product Direct Methylation Cond3->Product Surface-Mediated Alkoxide->Product MeI (Electrophile)

Workflow for the methoxylation of deactivated benzylic alcohols.

Step-by-Step Experimental Protocols

Protocol A: Modified Williamson Ether Synthesis (Recommended for Scalability)

This protocol relies on the irreversible deprotonation of the alcohol using Sodium Hydride (NaH) to force the formation of the alkoxide, overcoming its reduced nucleophilicity. Methyl Iodide (MeI) serves as the highly reactive SN​2 electrophile .

Materials:

  • 1-(4-(trifluoromethyl)phenyl)ethanol (1.0 equiv, 10 mmol, 1.90 g)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv, 15 mmol, 600 mg)

  • Methyl Iodide (2.0 equiv, 20 mmol, 1.24 mL)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Deprotonation: Suspend NaH (600 mg) in anhydrous THF (15 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1-(4-(trifluoromethyl)phenyl)ethanol (1.90 g) in anhydrous THF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes.

    • Causality Check: Hydrogen gas evolution will be observed. The low temperature prevents undesired side reactions and manages the exotherm of the acid-base reaction.

  • Alkoxide Maturation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Re-cool the flask to 0 °C. Add Methyl Iodide (1.24 mL) dropwise.

    • Safety Note: MeI is a highly volatile alkylating agent; handle exclusively in a well-ventilated fume hood.

  • Reaction Progression: Remove the ice bath and stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is consumed.

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NH4​Cl (10 mL) at 0 °C. Extract the aqueous layer with Diethyl Ether ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure ether as a clear liquid.

Protocol B: Meerwein's Salt / Proton Sponge Protocol (For Base-Sensitive Analogs)

When the substrate contains base-sensitive functional groups (e.g., esters, epoxides), strong bases like NaH are precluded. Trimethyloxonium tetrafluoroborate ( Me3​OBF4​ ) is an exceptionally powerful methylating agent that, when paired with the non-nucleophilic base 1,8-Bis(dimethylamino)naphthalene (Proton Sponge), enables methoxylation under completely neutral conditions .

Materials:

  • 1-(4-(trifluoromethyl)phenyl)ethanol (1.0 equiv, 5 mmol, 950 mg)

  • Trimethyloxonium tetrafluoroborate ( Me3​OBF4​ ) (2.5 equiv, 12.5 mmol, 1.85 g)

  • Proton Sponge (2.5 equiv, 12.5 mmol, 2.68 g)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) (20 mL)

Procedure:

  • Setup: In a glovebox or under strict argon flow, add Me3​OBF4​ (1.85 g) and Proton Sponge (2.68 g) to a flame-dried 50 mL flask.

    • Causality Check: Me3​OBF4​ is highly hygroscopic and rapidly degrades to dimethyl ether and methanol in the presence of atmospheric moisture. Strict anhydrous technique is mandatory.

  • Solvent Addition: Suspend the reagents in anhydrous CH2​Cl2​ (10 mL) at room temperature.

  • Substrate Addition: Dissolve the alcohol (950 mg) in CH2​Cl2​ (10 mL) and add it to the suspension in one portion.

  • Reaction: Protect the flask from light (wrap in aluminum foil) and stir vigorously at room temperature for 12–18 hours.

  • Workup: Dilute the mixture with CH2​Cl2​ (30 mL) and transfer to a separatory funnel. Wash sequentially with 1N HCl ( 2×20 mL) to remove the Proton Sponge, followed by saturated aqueous NaHCO3​ (20 mL) and brine.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate.

Protocol C: Purdie Methylation (Silver-Mediated)

The Purdie methylation utilizes Silver(I) oxide and Methyl Iodide. The silver ions act as a halophilic Lewis acid, pulling the iodide from MeI and generating a highly electrophilic methyl species at the solid-liquid interface, while the oxide acts as a mild, insoluble base .

Procedure Summary: Dissolve the substrate (1.0 equiv) in MeI (10.0 equiv, acting as both reagent and co-solvent) and anhydrous CH2​Cl2​ . Add freshly prepared Ag2​O (3.0 equiv) and activated 4Å molecular sieves. Protect from light and reflux gently (40 °C) for 24–48 hours. Filter through Celite to remove silver salts, concentrate, and purify via chromatography.

Trustworthiness: Validation & Quality Control

Every protocol must act as a self-validating system. To ensure the integrity of the synthesized 1-(1-methoxyethyl)-4-(trifluoromethyl)benzene, perform the following analytical checks:

  • 1 H NMR ( CDCl3​ ): Validation is confirmed by the complete disappearance of the broad hydroxyl proton (~2.0 ppm) and the appearance of a sharp three-proton singlet (~3.2-3.3 ppm) corresponding to the new methoxy ( −OCH3​ ) group. The benzylic methine proton will shift slightly upfield compared to the starting alcohol.

  • 19 F NMR ( CDCl3​ ): A sharp singlet around -62.5 ppm confirms the intact trifluoromethyl group has not been degraded.

  • GC-MS: The molecular ion peak ( M+ ) should be observed at m/z 204.07, with a prominent fragment at m/z 189 corresponding to the loss of a methyl radical ( [M−CH3​]+ ), which is the classic diagnostic fragmentation pattern for benzylic ethers.

References

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers Source: Royal Society of Chemistry URL:[Link]

  • Total Syntheses of (±)-Ovalicin, C4(S)-Isomer, and Its C5-Analogs and Anti-trypanosomal Activities* Source: National Institutes of Health (PMC) URL:[Link]

  • Application of Inorganic Reagents in Organic name Reactions Source: Asian Journal of Research in Chemistry URL:[Link]

Application

scale-up procedures for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol production

Application Note: Scale-Up Synthesis and Asymmetric Reduction of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Tec...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Asymmetric Reduction of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Context & Mechanistic Rationale

The compound 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS: 306298-23-7) is a high-value chiral building block in modern medicinal chemistry. Specifically, its (R)-enantiomer is the critical stereocenter-containing moiety in the synthesis of Vicriviroc (SCH-417690), a highly selective, orally bioavailable CCR5 receptor antagonist developed for HIV-1 therapy[1],[2].

From a drug design perspective, the 4-(trifluoromethyl)phenyl group provides essential metabolic stability and lipophilicity, preventing rapid oxidative degradation by cytochrome P450 enzymes. Simultaneously, the α-methoxy ether acts as a critical hydrogen-bond acceptor, dictating receptor binding affinity and selectivity within the hydrophobic pocket of the CCR5 receptor[2].

For industrial scale-up, synthesizing this chiral alcohol presents significant challenges. Traditional Grignard additions (e.g., reacting 4-(trifluoromethyl)phenylmagnesium bromide with methoxyacetaldehyde) suffer from poor atom economy, cryogenic requirements, and the inherent instability of α-alkoxy aldehydes. Therefore, a robust, two-step sequence starting from commercially available acetophenone derivatives is the industry standard.

Retrosynthetic Strategy & Process Causality

The optimized scale-up route relies on two highly controlled transformations:

  • α-Methoxylation: Nucleophilic substitution of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone using sodium methoxide.

  • Asymmetric Transfer Hydrogenation (ATH): Stereoselective reduction of the intermediate ketone to the chiral alcohol.

Causality in Reaction Design:

  • Temperature Control in Step 1: α-Bromoketones are highly reactive. If methoxylation is performed at room temperature, the system is prone to the Favorskii rearrangement (yielding undesired carboxylic acids) or the formation of epoxy ethers. Restricting the thermal envelope to 0–5 °C ensures strict SN2 substitution.

  • Catalyst Selection in Step 2: Standard reduction with NaBH4 yields a racemic mixture, necessitating a wasteful and low-yielding chiral resolution step downstream. High-pressure asymmetric hydrogenation (using H2 gas and Ru-BINAP) requires specialized, hazardous infrastructure. By employing a Noyori-type ATH system (Ru-TsDPEN with sodium formate), we achieve >98% enantiomeric excess (ee) at ambient pressure, drastically improving the safety profile and scalability.

Process Workflow & In-Process Controls

Workflow SM Starting Material 2-Bromo-1-(4-(CF3)phenyl)ethanone Step1 Step 1: α-Methoxylation NaOMe, MeOH, 0-5°C SM->Step1 Int1 Intermediate 2-Methoxy-1-(4-(CF3)phenyl)ethanone Step1->Int1 IPC1 IPC 1: HPLC Target: >99% Conv. Step1->IPC1 Monitor Step2 Step 2: ATH Reduction Ru-TsDPEN, HCOONa, 40°C Int1->Step2 Product Final API Intermediate (R)-2-Methoxy-1-(4-(CF3)phenyl)ethanol Step2->Product IPC2 IPC 2: Chiral HPLC Target: >98% ee Step2->IPC2 Monitor

Figure 1: Two-step scalable workflow for chiral 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol.

Step-by-Step Scale-Up Protocols

Protocol A: Synthesis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone

Objective: Achieve >90% yield while suppressing thermal degradation pathways.

  • Initialization: Charge a 20 L jacketed glass-lined reactor with 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1.0 kg, 1.0 eq) and anhydrous Methanol (8.0 L). Stir at 250 rpm until a homogenous solution is formed.

  • Thermal Control: Circulate coolant to chill the reactor contents to an internal temperature of 0–5 °C.

  • Reagent Addition: Load Sodium Methoxide (NaOMe, 30% w/w in MeOH, 1.1 eq) into an addition funnel. Add dropwise over 2.5 hours. Critical Parameter: The feed rate must be interlocked with the internal thermocouple to ensure the exothermic reaction does not exceed 5 °C.

  • Maturation: Stir the reaction mixture for 1.5 hours at 5 °C.

  • Self-Validating IPC 1: Withdraw a 1 mL sample, quench with 1 mL of 0.1M HCl, and analyze via Reverse-Phase HPLC. Pass Criteria: Starting material peak area must be < 0.5%. If > 0.5%, continue stirring for 45 minutes and re-test.

  • Quenching & Workup: Quench the reaction by slowly adding 1M aqueous HCl until the pH reaches 6.5–7.0. Concentrate the mixture under reduced pressure (40 °C, 100 mbar) to remove the bulk of the methanol. Extract the aqueous slurry with Ethyl Acetate (3 x 3 L). Wash the combined organic layers with brine (2 L), dry over anhydrous Na2SO4, and concentrate to yield the intermediate ketone as a pale yellow oil.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Reduce the intermediate ketone to (R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol with >98% ee.

  • Initialization: Charge a 20 L reactor with the intermediate ketone (800 g, 1.0 eq), Sodium Formate (HCOONa, 1.25 kg, 5.0 eq), and a biphasic solvent system of Water/Ethyl Acetate (1:1 v/v, 8 L).

  • Degassing (Causality): Sparge the vigorously stirring biphasic mixture with ultra-pure Nitrogen for 45 minutes. Note: Ambient oxygen irreversibly oxidizes and deactivates the Ru(II) catalyst. Rigorous degassing is non-negotiable for maintaining a high Turnover Frequency (TOF).

  • Catalyst Addition: Under a positive nitrogen sweep, add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst (0.005 eq, S/C ratio = 200:1).

  • Reaction: Heat the reactor to 40 °C. Increase agitation to 400 rpm to ensure maximum interfacial surface area between the aqueous formate phase and the organic ketone phase. Maintain for 14 hours.

  • Self-Validating IPC 2: Sample the organic layer for Chiral HPLC analysis (e.g., Chiralcel OD-H column). Pass Criteria: >99% conversion of the ketone, >98% enantiomeric excess of the (R)-alcohol.

  • Workup: Cool the reactor to 20 °C. Halt agitation and allow phase separation. Decant the aqueous layer. Wash the organic layer with deionized water (2 x 2 L) and brine (2 L). Concentrate under vacuum and purify via controlled crystallization (Heptane/MTBE) to afford the pure chiral API intermediate.

Quantitative Data & Process Metrics

To justify the selection of the ATH methodology for scale-up, a comparative analysis of reduction techniques was conducted during process development:

ParameterNaBH4 ReductionHigh-Pressure H2 (Ru-BINAP)ATH (Ru-TsDPEN / HCOONa)
Stereoselectivity Racemic (~0% ee)High (>95% ee)Excellent (>98% ee)
Scalability High (requires downstream resolution)Low (requires 50 bar pressure vessels)High (ambient pressure)
Safety Profile Moderate (H2 gas evolution during quench)Low (hazardous H2 gas under pressure)High (aqueous formate system)
Process E-Factor > 45 (due to 50% loss in chiral resolution)~ 15< 10

Process Safety & Hazard Mitigation

  • Lachrymator Hazards: The starting material, 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone, is a severe lachrymator and vesicant. All handling, weighing, and charging must occur within a Class II biological safety cabinet or a dedicated chemical fume hood. Operators must wear full-face respirators and heavy-duty nitrile-over-butyl gloves.

  • Exothermic Runaway Prevention: The methoxylation step (Protocol A) is highly exothermic. The reactor must be equipped with automated dosing valves linked to the internal temperature probe. If the temperature exceeds 5 °C, the NaOMe feed must automatically halt until cooling capacity catches up.

Sources

Method

Application Note: Microwave-Assisted Regioselective Synthesis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Lead Optimization, Fluorinated Building Blocks, High-Throughput Synthesis Introduction & Mechanistic Rationale The incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Lead Optimization, Fluorinated Building Blocks, High-Throughput Synthesis

Introduction & Mechanistic Rationale

The incorporation of the trifluoromethyl (–CF₃) group into aromatic systems is a cornerstone strategy in modern drug development, utilized to enhance metabolic stability, lipophilicity, and target binding affinity. The synthesis of β-methoxy alcohols, such as 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, typically relies on the nucleophilic ring-opening of corresponding epoxides.

Causality of Experimental Choices: Conventional thermal methanolysis of 2-(4-(trifluoromethyl)phenyl)oxirane suffers from prolonged reaction times (12–24 hours) and competitive side reactions. Furthermore, under acidic catalysis, the strongly electron-withdrawing –CF₃ group destabilizes the benzylic carbocation. This destabilization leads to poor regiocontrol, yielding mixtures of the desired product and the undesired 1-methoxy-2-aryl isomer.

By shifting to a microwave-assisted, base-catalyzed protocol , we achieve two critical objectives:

  • Kinetic Acceleration: Microwave irradiation provides rapid, volumetric heating, overcoming the activation energy barrier of the sterically hindered epoxide in minutes rather than hours. This aligns with established microwave-assisted epoxide ring-opening frameworks that demonstrate massive reductions in energy consumption and reaction time[1].

  • Strict Regioselectivity: Utilizing sodium methoxide (NaOMe) in methanol ensures a purely bimolecular nucleophilic substitution (Sₙ2) pathway. The methoxide anion exclusively attacks the less sterically hindered terminal carbon (C2), yielding the desired 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanol with >99% regioselectivity.

Reaction Pathway & Regioselectivity

Mechanism cluster_0 Regioselective SN2 Attack Epoxide 2-(4-(CF3)phenyl)oxirane PathA Attack at C2 (Terminal) Less Steric Hindrance Epoxide->PathA Favored (Base) PathB Attack at C1 (Benzylic) Sterically Hindered Epoxide->PathB Disfavored Nucleophile Methoxide Ion (CH3O-) Nucleophile->PathA Nucleophile->PathB ProductA 2-Methoxy-1-(4-(CF3)phenyl)ethanol (Major Product) PathA->ProductA ProductB 1-Methoxy-2-(4-(CF3)phenyl)ethanol (Trace/Not Formed) PathB->ProductB

Figure 1: Regioselective SN2 ring-opening mechanism favoring terminal methoxide attack.

Comparative Data Analysis

The implementation of microwave irradiation significantly outperforms conventional reflux methods. The sealed-vessel microwave system allows the methanol solvent to be safely heated above its atmospheric boiling point, massively accelerating the reaction kinetics while suppressing degradation pathways[2].

Reaction ParameterConventional Heating (Reflux)Microwave Irradiation (Sealed)
Temperature 65 °C100 °C
Reaction Time 18 hours15 minutes
Yield (Isolated) 62 - 68%> 92%
Regioselectivity (C2:C1) 85:15> 99:1
Impurity Profile Diol hydrolysis, oligomersTrace (< 1%)

Experimental Workflow

Workflow A 2-(4-(CF3)phenyl)oxirane + Methanol + NaOMe B Microwave Heating (100 °C, 15 min, 50 W) A->B C Quench & Extract (Sat. NH4Cl / EtOAc) B->C D Purification (Silica Plug) C->D E Pure Product (>98% Purity) D->E

Figure 2: Microwave-assisted experimental workflow for epoxide methanolysis.

Detailed Protocol: Step-by-Step Methodology

Trustworthiness & Self-Validation: This protocol is designed with built-in analytical checkpoints to ensure the integrity of the synthesis and prevent false positives during scale-up.

Materials Required:
  • Substrate: 2-(4-(trifluoromethyl)phenyl)oxirane (1.0 mmol, 188.1 mg)

  • Solvent/Reactant: Anhydrous Methanol (HPLC grade, 3.0 mL)

  • Catalyst: Sodium methoxide (NaOMe) solution (0.5 M in MeOH, 0.2 mmol, 400 µL)

  • Equipment: Microwave synthesis vials (10 mL capacity) with Teflon-lined crimp caps; Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

Step 1: Reaction Assembly (In Fume Hood)
  • Add 1.0 mmol of 2-(4-(trifluoromethyl)phenyl)oxirane to a 10 mL microwave-safe reaction vial containing a magnetic stir bar.

  • Add 3.0 mL of anhydrous methanol to the vial.

  • Slowly inject 400 µL of the 0.5 M NaOMe solution.

  • Seal the vial securely with a Teflon-lined crimp cap to withstand autogenous pressure.

Step 2: Microwave Irradiation
  • Place the sealed vial into the microwave reactor cavity.

  • Set the parameters:

    • Target Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Maximum Power: 50 W (Dynamic power modulation)

    • Pressure Limit: 15 bar (Safety cutoff)

  • Initiate the sequence.

    • Causality Check: The dynamic power modulation ensures the temperature remains strictly at 100 °C without overshooting, preventing the thermal decomposition of the epoxide.

Step 3: Reaction Quenching & Workup
  • Allow the vial to cool to room temperature (typically via the microwave's compressed air cooling system) until the internal pressure drops to 0 bar.

  • Carefully uncap the vial and transfer the mixture to a 50 mL separatory funnel.

  • Add 10 mL of saturated aqueous NH₄Cl to quench the methoxide catalyst.

    • Validation: The pH should drop to ~7, halting any further side reactions and preventing base-catalyzed epimerization.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Combine the organic layers, wash with 10 mL of brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification & Analytical Validation
  • Purify the crude residue via a short silica gel plug (Eluent: Hexane/Ethyl Acetate 80:20).

  • Self-Validating Analysis:

    • TLC: Check against starting material (R_f ~0.6 in 80:20 Hex/EtOAc). The product should appear as a single spot at R_f ~0.35 (UV active).

    • ¹H NMR (CDCl₃): Confirm regioselectivity. The methoxy group (–OCH₃) should appear as a sharp singlet at ~3.4 ppm. The benzylic proton (–CH–OH) will appear as a multiplet at ~4.9 ppm. The absolute absence of a benzylic methoxy signal confirms >99% C2 terminal regioselectivity.

References

  • Kumar, S., et al. "Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane." ACS Omega, 2020.[Link]

  • Deadman, B. J., et al. "In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols." The Royal Society Open Science, 2018.[Link]

Sources

Application

Application Note: Continuous Flow Synthesis of 1-(Trifluoromethyl)phenylethanol

Executive Summary The incorporation of the trifluoromethyl (–CF₃) group into pharmaceutical intermediates profoundly impacts molecular lipophilicity, metabolic stability, and binding affinity. 1-(Trifluoromethyl)phenylet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into pharmaceutical intermediates profoundly impacts molecular lipophilicity, metabolic stability, and binding affinity. 1-(Trifluoromethyl)phenylethanol and its derivatives are critical building blocks for active pharmaceutical ingredients (APIs) such as efavirenz and aprepitant,[1]. While the Ruppert–Prakash reagent (TMSCF₃) is the gold standard for nucleophilic trifluoromethylation, its use in traditional batch reactors is plagued by highly exothermic initiation steps, leading to thermal runaways and the degradation of reactive intermediates.

This application note details a highly scalable, telescoped continuous flow protocol for the synthesis of 1-(trifluoromethyl)phenylethanol from acetophenone. By leveraging microreactor technology, this self-validating workflow ensures precise thermal control, rapid mixing, and the seamless integration of a desilylation step, ultimately delivering superior space-time yields and process safety.

Mechanistic Rationale & Causality

To move beyond simply listing steps, it is critical to understand the causality behind the engineering choices in this protocol:

  • The Instability of the CF₃ Anion: The generation of the CF₃ anion is notoriously challenging. Once the Si–C bond of TMSCF₃ is cleaved by an initiator (such as TBAF), the resulting CF₃ anion is highly unstable and rapidly undergoes α-elimination to yield singlet difluorocarbene and a fluoride ion[2].

  • Why Micro-Mixing is Critical: In a standard batch flask, poor mixing creates localized hot spots and concentration gradients, accelerating the degradation of the CF₃ anion before it can attack the carbonyl electrophile. By utilizing a high-efficiency T-mixer in continuous flow, the diffusion distance is reduced to the micrometer scale. This ensures the transient CF₃ anion is trapped by the acetophenone electrophile within milliseconds.

  • Telescoped Desilylation: The initial nucleophilic addition yields a robust silyl ether intermediate. Rather than isolating this intermediate—which would require a solvent swap and manual handling—a secondary stream of acidic methanol is introduced directly into the flow path. The elevated temperature in the second reactor coil drives the thermodynamic cleavage of the Si–O bond, yielding the final free alcohol in a single continuous operation.

Flow System Design & Architecture

FlowChemistry cluster_0 Stage 1: Continuous Trifluoromethylation cluster_1 Stage 2: Telescoped Desilylation RA Pump A Acetophenone + TMSCF3 M1 T-Mixer 1 (Micro-mixing) RA->M1 RB Pump B TBAF (Initiator) RB->M1 R1 Reactor Coil 1 (2 min, 25°C) M1->R1 M2 T-Mixer 2 (Quench & Cleave) R1->M2 RC Pump C HCl / MeOH RC->M2 R2 Reactor Coil 2 (5 min, 60°C) M2->R2 PAT In-line FT-IR (ReactIR Flow Cell) R2->PAT Out Collection 1-(Trifluoromethyl)phenylethanol PAT->Out

Continuous flow setup for telescoped trifluoromethylation and desilylation of acetophenone.

Self-Validating Experimental Protocol

A robust protocol must function as a self-validating system. The following steps incorporate internal quality controls to ensure reproducibility and safety.

System Priming & Hydrodynamic Validation
  • Flush: Purge the entire flow system (pumps, lines, and PFA reactor coils) with anhydrous THF at 2.0 mL/min for 10 minutes to remove trace moisture.

  • Hydrodynamic Check: Set the system to the target operational flow rates using pure solvent. Monitor the system pressure.

    • Self-Validation Check: The operator must observe a steady system pressure (e.g., 2.5 ± 0.1 bar). A fluctuating pressure profile indicates micro-bubbles, pump cavitation, or leaks, which will destroy the precise stoichiometric ratio required at the T-mixers. Do not proceed until pressure is stable.

Reagent Preparation (Under Argon)
  • Solution A (Electrophile & Reagent): 0.5 M Acetophenone and 0.6 M TMSCF₃ in anhydrous THF.

  • Solution B (Initiator): 0.05 M Tetrabutylammonium fluoride (TBAF) in anhydrous THF (10 mol% relative to acetophenone).

  • Solution C (Desilylation Agent): 2.0 M HCl in Methanol.

Telescoped Reaction Execution
  • Thermal Equilibration: Set the temperature of Reactor Coil 1 (2.0 mL internal volume) to 25 °C and Reactor Coil 2 (5.0 mL internal volume) to 60 °C.

  • Stage 1 (Trifluoromethylation): Start Pump A and Pump B simultaneously at a flow rate of 0.5 mL/min each. This provides a residence time of exactly 2.0 minutes in Reactor 1.

  • Stage 2 (Desilylation): Start Pump C at 1.0 mL/min. The combined stream (2.0 mL/min total) enters Reactor 2, yielding a residence time of 2.5 minutes for the cleavage of the TMS ether.

Chemical Validation via In-Line PAT
  • Self-Validation Check: Monitor the output of Reactor 2 using an in-line ReactIR flow cell. Wait for 3 system volumes (approx. 15 minutes) to reach steady state. The operator must verify the complete disappearance of the ketone C=O stretch (1685 cm⁻¹) and the stabilization of the C–F stretch (1160 cm⁻¹). If the C=O stretch persists, the system is not at steady-state, or the TBAF initiator has degraded due to moisture ingress.

Workup
  • Collect the steady-state output in a vessel containing saturated aqueous NaHCO₃ to neutralize the acid.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure to yield the highly pure 1-(trifluoromethyl)phenylethanol.

Quantitative Process Metrics

The transition from batch to continuous flow yields significant improvements in safety, yield, and throughput.

ParameterTraditional Batch ProcessContinuous Flow ProcessMechanistic Causality / Advantage
Mixing Regime Macro-mixing (Diffusion limited)Micro-mixing (High mass transfer)Rapid mixing prevents CF₃ anion degradation via α-elimination[2].
Heat Transfer 0.01 m²/m³ (Poor)>500 m²/m³ (Excellent)High surface-area-to-volume ratio instantly dissipates the initiation exotherm.
Reaction Time 4 - 12 hours4.5 minutes (Total Residence)Telescoped design eliminates intermediate isolation and workup delays.
Overall Yield 60 - 75%> 92%Precise stoichiometric control and temperature regulation minimize byproducts.
Space-Time Yield ~15 g / day> 250 g / dayContinuous operation allows seamless numbering-up without re-optimization.

Advanced Stereoselective Integration (Biocatalysis)

While the chemical route detailed above is highly efficient for racemic mixtures, the synthesis of specific enantiomers—such as (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a critical chiral intermediate for the antiemetic drug aprepitant—requires strict asymmetric control.

Recent advancements have demonstrated that integrating immobilized ketoreductases (KRED) within continuous flow reactors provides excellent anti-Prelog stereoselectivity[1]. In these semicontinuous setups, the spatial compartmentalization of the biocatalyst protects the enzyme from the aggressive solvents used in upstream trifluoromethylation steps, ensuring prolonged operational stability and delivering the product with >99% enantiomeric excess[1].

References

1. Title: Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 Source: RSC Advances (RSC Publishing) URL:

2.[2] Title: Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations Source: Chemical Society Reviews (PolyU / RSC) URL:

3. Title: Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations (DOI:10.1039/D0CS00670J) Source: Chemical Society Reviews (RSC Publishing) URL:

4.[1] Title: Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions Source: ResearchGate URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS 306298-23-7)[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS 306298-23-7)[1][2][3]. Recognizing the critical need for high-purity materials in research and development, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols. Our approach is grounded in established chemical principles and practical laboratory experience to help you overcome common purification challenges.

I. Understanding the Chemistry: Synthesis and Potential Impurities

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is typically synthesized via the reduction of its corresponding ketone, 2-methoxy-4'-(trifluoromethyl)acetophenone. The most common laboratory-scale reducing agent for this transformation is sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol[4][5][6][7].

This synthetic route is generally efficient but can lead to a few key impurities that must be removed to obtain a high-purity final product.

Common Impurities:

  • Unreacted Starting Material: Incomplete reduction can leave residual 2-methoxy-4'-(trifluoromethyl)acetophenone in the crude product.

  • Borate Salts: The workup of a sodium borohydride reduction generates inorganic borate salts, which are typically removed by an aqueous wash but can sometimes persist.

  • Solvent Residues: Residual solvents from the reaction or extraction (e.g., methanol, ethanol, ethyl acetate, dichloromethane) are common impurities.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol in a question-and-answer format.

Q1: My crude product is an oil, but I was expecting a solid. What should I do?

While a related compound, 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, is a solid[8], the physical state of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol at room temperature can be ambiguous. If your crude product is an oil, it may be due to the presence of impurities depressing the melting point.

  • Initial Step: Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal if one is available.

  • If Crystallization Fails: The product may be a low-melting solid or an oil at room temperature. In this case, purification by column chromatography is the recommended next step.

Q2: I'm having trouble getting my compound to crystallize during recrystallization. What solvent system should I use?

The choice of solvent is critical for successful recrystallization[9][10][11]. The ideal solvent will dissolve the compound when hot but not when cold.

  • Single Solvent Systems: Based on the polarity of the target molecule (an alcohol), consider solvents like ethanol, methanol, or isopropanol. A mixture of a polar solvent with a non-polar anti-solvent is often effective.

  • Two-Solvent Systems: A common and effective technique is to dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble) and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow the solution to cool slowly. Good solvent pairs to try include:

    • Ethyl acetate/Hexane

    • Acetone/Water

    • Methanol/Water[12]

Q3: After purification, my ¹H NMR spectrum still shows a peak around 8.0 ppm. What is this impurity?

A peak in this region often corresponds to the aromatic protons of the starting ketone, 2-methoxy-4'-(trifluoromethyl)acetophenone. The electron-withdrawing trifluoromethyl and carbonyl groups shift the aromatic protons downfield.

  • Confirmation: Compare the ¹H NMR of your purified product with a spectrum of the starting material.

  • Solution: If significant starting material remains, your reduction reaction may have been incomplete. You can either re-subject the material to the reduction conditions or purify it away using column chromatography.

Q4: My column chromatography separation is poor, and the product is co-eluting with an impurity.

Poor separation on a silica gel column can be due to an inappropriate solvent system or issues with the column itself[13].

  • Optimize the Mobile Phase: The key is to find a solvent system that gives your product an Rf value of around 0.25-0.35 on a TLC plate[14]. For a moderately polar compound like 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.

    • Troubleshooting Eluent Polarity:

      • If the Rf is too high (product runs too fast), decrease the polarity of the mobile phase (reduce the amount of ethyl acetate).

      • If the Rf is too low (product is stuck on the baseline), increase the polarity of the mobile phase (increase the amount of ethyl acetate).

  • Column Packing: Ensure your column is packed uniformly to avoid channeling. A poorly packed column will lead to broad bands and poor separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of pure 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol?

Based on structurally similar compounds, it is likely a low-melting solid or a viscous oil at room temperature. A related compound, 2-methoxy-4'-(trifluoromethoxy)acetophenone, is a solid powder.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an indispensable tool[15]. Use a silica gel plate and a suitable solvent system (e.g., 20-30% ethyl acetate in hexane). The starting ketone will be less polar than the product alcohol, so the ketone will have a higher Rf value. Pure fractions from column chromatography should show a single spot on the TLC plate.

Q3: What analytical techniques should I use to confirm the purity of my final product?

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of your compound and help identify any remaining impurities[16][17].

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis can provide a quantitative measure of purity[18]. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is a good starting point.

  • Melting Point Analysis: If you have a solid product, a sharp melting point range close to the literature value (if available) is a good indicator of high purity[10].

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization (Two-Solvent System)

This protocol is a general procedure for a two-solvent recrystallization and should be optimized for your specific crude product.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or acetone).

  • Induce Cloudiness: While the solution is still hot, add a "bad" solvent (e.g., hexane or water) dropwise with swirling until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "bad" solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf of 0.25-0.35 for the product. A good starting point is 20% ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

V. Visualizations

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude Product (from reaction workup) Initial_Analysis Initial Analysis (TLC, ¹H NMR) Crude_Product->Initial_Analysis Is_Solid Is it a solid? Initial_Analysis->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oily) Purity_Check Is it pure? Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Further_Purification Further Purification (e.g., another column or recrystallization) Purity_Check->Further_Purification No Further_Purification->Column_Chromatography

Caption: Decision workflow for the purification of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol.

Troubleshooting Logic for Column Chromatography

Column_Troubleshooting Start Poor Separation in Column Chromatography Check_Rf Check TLC Rf of Product Start->Check_Rf Rf_High Rf > 0.4 Check_Rf->Rf_High Too High Rf_Low Rf < 0.2 Check_Rf->Rf_Low Too Low Rf_Good 0.2 < Rf < 0.4 Check_Rf->Rf_Good Optimal Decrease_Polarity Decrease Eluent Polarity (e.g., less Ethyl Acetate) Rf_High->Decrease_Polarity Increase_Polarity Increase Eluent Polarity (e.g., more Ethyl Acetate) Rf_Low->Increase_Polarity Check_Loading Check Sample Loading and Column Packing Rf_Good->Check_Loading Overloaded Column Overloaded or Poorly Packed Check_Loading->Overloaded Issue Found Repack_Column Repack Column and/or Reduce Sample Load Overloaded->Repack_Column

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis of chiral 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol. This molecule is a valuable build...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of chiral 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol. This molecule is a valuable building block in pharmaceutical development, and achieving high enantiomeric excess (ee) is critical for its efficacy and safety. This guide is structured to provide direct, actionable solutions to common challenges encountered during its asymmetric synthesis. We will delve into the causality behind experimental choices to empower you with a robust understanding of the system.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is designed as a first line of defense when your experiment deviates from the expected outcome.

Q1: My enantiomeric excess (ee) is disappointingly low (<80%) or completely racemic. What are the primary causes and how do I fix this?

A1: Low enantioselectivity is the most common challenge and can originate from several factors. The key is to systematically diagnose the root cause, which often involves the interplay between the catalyst, substrate, and reaction conditions.

  • Cause 1: Background Uncatalyzed Reaction.

    • Explanation: The most frequent culprit is a non-selective reduction of the ketone by the reducing agent (e.g., borane) that occurs without the direction of the chiral catalyst.[1] This parallel racemic pathway directly erodes the enantiomeric excess of the desired product. Electron-deficient ketones, like 4'-(trifluoromethyl)acetophenone derivatives, are particularly susceptible to this issue due to their high reactivity.[2]

    • Solutions:

      • Lower the Reaction Temperature: Decreasing the temperature (e.g., to 0 °C, -20 °C, or even -78 °C) is the most effective strategy. Lower temperatures increase the energy difference between the desired catalyzed transition state and the uncatalyzed pathway, thus favoring the enantioselective route.[1]

      • Slow Addition of Reducing Agent: Instead of adding the borane source all at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the reducing agent low, minimizing the uncatalyzed reaction.[3]

      • Increase Catalyst Loading: While not always cost-effective, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can accelerate the catalyzed pathway, making it outcompete the background reaction.[1]

  • Cause 2: Catalyst Inactivity or Decomposition.

    • Explanation: Chiral catalysts, particularly oxazaborolidines (CBS catalysts), can be highly sensitive to atmospheric moisture and may degrade during storage.[1] An inactive or aged catalyst will fail to induce asymmetry.

    • Solutions:

      • Ensure Anhydrous Conditions: Use oven- or flame-dried glassware, anhydrous solvents (distilled from an appropriate drying agent), and maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.[3]

      • Use Fresh Catalyst: Use a freshly opened bottle of the catalyst or a recently prepared solution. For methods involving in situ catalyst generation, ensure the precursors are pure and dry.[4][5]

      • Lewis Acid Additives for Trifluoromethyl Ketones: For trifluoromethyl ketones, the addition of a Lewis acid like BF₃·OEt₂ has been shown to enhance enantioselectivity at room temperature when using certain in situ generated oxazaborolidine catalysts.[2][4] This is thought to improve the coordination of the poorly Lewis basic carbonyl oxygen to the catalyst.

  • Cause 3: Substrate-Catalyst Mismatch.

    • Explanation: Not every chiral catalyst is optimal for every substrate. The specific steric and electronic properties of 2-Methoxy-4'-(trifluoromethyl)acetophenone may require a specific catalyst architecture for effective facial discrimination.[1]

    • Solution:

      • Screen Different Catalysts: If one catalyst system fails, consider alternatives. For trifluoromethyl ketones, chiral organomagnesium amides (COMAs) have shown excellent results.[6] Biocatalytic reduction using specific alcohol dehydrogenases (ADHs) is another powerful option known for high selectivity.[7][8]

Troubleshooting Decision Tree for Low Enantiomeric Excess

low_ee_troubleshooting start Low ee Observed q1 Are reaction conditions strictly anhydrous? start->q1 s1_no Dry all glassware, solvents, and use inert atmosphere. q1->s1_no No q2 Is reaction temperature optimized? q1->q2 Yes s1_yes Use fresh catalyst / Prepare in situ s1_yes->q2 q2->s1_yes Yes, but still low ee s2_no Lower temperature (e.g., 0°C to -78°C) q2->s2_no No q3 Is reducing agent added slowly? q2->q3 Yes s2_yes Proceed to check addition rate s3_no Use syringe pump for slow addition q3->s3_no No s4_final Screen alternative catalysts (e.g., ADH, COMAs) q3->s4_final Yes s3_yes Consider catalyst screening

Caption: A decision tree for troubleshooting low enantiomeric excess.

Q2: My chemical yield is poor, even when the enantioselectivity is high. How can I improve conversion?

A2: Poor yield with good ee suggests that the catalyzed reaction is proceeding correctly but is either incomplete or the product is being lost during workup and purification.

  • Cause 1: Incomplete Reaction.

    • Explanation: The reaction may not have reached completion due to insufficient time, low temperature hampering kinetics, or poor substrate solubility.

    • Solutions:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting ketone. Extend the reaction time until the starting material is no longer visible.

      • Optimize Temperature vs. Time: While lower temperatures are better for ee, they slow down the reaction. You may need to run the reaction for a longer period (e.g., 24-48 hours) at low temperatures. Alternatively, find a temperature balance that provides acceptable ee and a reasonable reaction time.[1]

      • Address Solubility (Biocatalysis): In biocatalytic reductions, which are often run in aqueous media, the organic substrate may have poor solubility. The use of a water-miscible co-solvent like DMSO or isopropanol can enhance substrate availability to the enzyme.[1][9]

  • Cause 2: Product Loss During Workup/Purification.

    • Explanation: The chiral alcohol product may be volatile or partially water-soluble, leading to losses during aqueous workup and extraction. Adsorption onto silica gel during column chromatography is also a common source of yield loss.

    • Solutions:

      • Careful Extraction: When quenching the reaction, ensure the pH is appropriate. Use a reliable organic solvent for extraction (e.g., ethyl acetate or dichloromethane) and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase.

      • Optimize Chromatography: If flash chromatography is necessary, use a column with an appropriate diameter-to-length ratio and do not overload it. A general workflow includes screening stationary phases and mobile phase solvents to optimize the separation before scaling up.[10] Sometimes, simply filtering through a plug of silica gel is sufficient to remove catalyst residues without significant product loss.

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding methodology and analysis.

Q1: What are the most effective methods for the asymmetric synthesis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol?

A1: The synthesis involves the asymmetric reduction of the prochiral ketone, 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanone. Several highly effective catalytic methods are available.

MethodCatalyst / ReagentTypical eeKey AdvantagesKey Considerations
CBS Reduction (S)- or (R)-Methyl-CBS-oxazaborolidine + Borane source (BH₃·THF or BH₃·SMe₂)>95%[4][11]High enantioselectivity, predictable stereochemistry, well-established protocols.Requires strictly anhydrous conditions; catalyst can be expensive.[1][3]
Biocatalytic Reduction Alcohol Dehydrogenase (ADH) + Cofactor (NAD(P)H) + Regeneration System>99%[7][8]Extremely high selectivity, mild and environmentally friendly ("green") conditions.Requires screening for the right enzyme; potential substrate/product inhibition.
Transfer Hydrogenation Chiral Ru- or Rh-diamine complexes + H₂ source (e.g., isopropanol, formic acid)>90%[12]Uses inexpensive and safe hydrogen sources; high catalyst turnover.Catalyst synthesis can be complex; may require higher temperatures.
Chiral Organometallics Chiral Organomagnesium Amides (COMAs)>95%[6]Excellent yields and enantioselectivities specifically for trifluoromethyl ketones.Reagents are typically prepared in situ and are highly reactive.
Q2: How do I accurately determine the enantiomeric excess of my product?

A2: Accurate determination of ee is crucial for validating your results. Chiral chromatography is the gold standard.[13][14]

  • Primary Method: Chiral High-Performance Liquid Chromatography (HPLC).

    • Principle: This is a direct method where the enantiomers are separated on a Chiral Stationary Phase (CSP).[15] The two enantiomers interact differently with the CSP, leading to different retention times. The ee is calculated from the relative areas of the two peaks.

    • Typical Columns: Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly versatile and effective for separating chiral alcohols.[15]

    • Mobile Phase: A mixture of heptane/isopropanol or hexane/ethanol is commonly used.

    • Calculation: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.[16]

  • Alternative Method: Chiral Gas Chromatography (GC).

    • Principle: Similar to HPLC, but uses a chiral capillary column (e.g., CP-Chirasil-Dex CB) to separate the enantiomers in the gas phase.[8][17] This is suitable if the product is sufficiently volatile and thermally stable.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Asymmetric Reduction using a CBS Catalyst

This protocol is a representative example and should be optimized for your specific setup.

  • Setup: Under an inert atmosphere (Argon or N₂), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the flask to -20 °C in a suitable cooling bath.

  • Substrate Addition: Add a solution of 2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanone (1.0 eq) in anhydrous THF via cannula.

  • Reducing Agent Addition: Add Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -15 °C.

  • Reaction: Stir the mixture at -20 °C and monitor the reaction progress by TLC. The reaction may take 4-12 hours.

  • Quench: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Overall Synthesis and Analysis Workflow

synthesis_workflow sub Prochiral Ketone (2-methoxy-1-(4-(trifluoromethyl)phenyl)ethanone) reac Asymmetric Reduction (e.g., CBS Catalyst, Anhydrous THF, -20°C) sub->reac workup Reaction Quench & Aqueous Workup (Methanol, HCl, Extraction) reac->workup purify Purification (Flash Column Chromatography) workup->purify product Purified Chiral Alcohol purify->product analysis ee Determination (Chiral HPLC Analysis) product->analysis result Final Product with Known ee% analysis->result

Caption: General workflow from starting material to final analyzed product.

References

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
  • Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions. Benchchem.
  • Enantioselective reduction of trifluoromethyl ketones with chiral organomagnesium amides (COMAs). PubMed.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing).
  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. MDPI.
  • Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Graz University of Technology.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC.
  • Enantioselective reduction of ketones. Wikipedia.
  • Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Agilent.
  • General procedure for kinetic resolution of secondary alcohols. Wiley-VCH.
  • Comparison of asymmetric reduction of 4-(trifluoromethyl)acetophenone... ResearchGate.
  • Chapter 45 — Asymmetric synthesis. UVic.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate.
  • Improving enantiomeric excess in the synthesis of (R)-(-)-2-Bromo-1-phenylethanol. Benchchem.
  • Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. MDPI.
  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles associated with heavily fluorinated small molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles associated with heavily fluorinated small molecules.

The Core Challenge: 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS: 306298-23-7) is characterized by a bulky, highly electronegative trifluoromethyl (-CF₃) group attached to a phenyl ring, paired with a short 2-methoxyethanol moiety. The -CF₃ group induces a strong "fluorous effect"—meaning the molecule is not only highly hydrophobic (resists water) but also lipophobic (resists standard hydrocarbon-based lipids)[1]. When introduced into aqueous assay buffers, the thermodynamic penalty of water exposure forces these molecules to rapidly self-associate, leading to sub-visible micro-precipitation, erratic assay readouts, and severe non-specific binding (NSB) to plasticware.

This guide provides field-proven, causality-driven protocols to stabilize this compound in both in vitro and in vivo environments.

Diagnostic Troubleshooting Workflow

Before altering your formulation, use the decision tree below to identify the root cause of your solubility or recovery issues.

G start Precipitation Observed in Aqueous Media check_dmso Is final DMSO > 1%? start->check_dmso high_dmso Reduce DMSO. Use HP-β-CD or PEG400 check_dmso->high_dmso Yes low_dmso Assess Non-Specific Binding (NSB) check_dmso->low_dmso No check_nsb Significant loss in plasticware? low_dmso->check_nsb high_nsb Use low-bind plates. Add 0.01% BSA/CHAPS check_nsb->high_nsb Yes low_nsb Optimize Surfactants (Tween-80, Pluronic) check_nsb->low_nsb No

Figure 1: Diagnostic workflow for resolving fluorinated compound precipitation and binding issues.

Quantitative Excipient Guidelines

To counteract the fluorous effect, standard solubilization techniques must be adapted. Table 1 summarizes the most effective strategies for maintaining this molecule in a monomeric state.

Table 1: Recommended Solubilization Agents for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

Solubilization StrategyRecommended ExcipientOptimal Concentration RangeMechanism of Action
Inclusion Complexation HP-β-Cyclodextrin10 - 20% (w/v)The hydrophobic cavity encapsulates the fluorous phenyl ring, leaving the polar methoxyethanol tail exposed to water.
Co-solvency PEG400 / DMSO5% PEG400 / < 1% DMSOLowers the dielectric constant of the aqueous medium, reducing the thermodynamic drive for rapid aggregation.
Micellar Shielding Pluronic F-68 or Tween-800.01 - 0.1% (v/v)Forms micelles that shield the hydrophobic core; highly effective for mitigating non-specific binding to polystyrene.
Nano-milling (In Vivo) PVP / Sodium Lauryl SulfateFormulation DependentReduces particle size to the nanoscale, exponentially increasing surface area for dissolution in GI fluids[2].
Self-Validating Experimental Protocol: Cyclodextrin Complexation

Direct dilution of a concentrated DMSO stock into water causes localized supersaturation, inevitably leading to nucleation. By pre-dissolving the compound in a cyclodextrin matrix, we thermodynamically favor the formation of host-guest complexes over self-aggregation.

Objective: Prepare a stable 10 mM working stock for in vitro assays.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target assay buffer (e.g., PBS, pH 7.4). Stir continuously until the solution is completely transparent.

  • Master Stock Formulation: Dissolve 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol in 100% anhydrous DMSO to create a 100 mM Master Stock. Vortex until visually clear.

  • Controlled Complexation: Under vigorous vortexing, add the 100 mM Master Stock dropwise into the 20% HP-β-CD solution to achieve a final concentration of 10 mM (resulting in 10% DMSO final). Causality Note: Slow, dropwise addition prevents localized supersaturation spikes.

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at 25°C for 15 minutes. This provides the activation energy required for the bulky trifluoromethyl group to fully orient and enter the cyclodextrin cavity.

  • System Validation (Critical Step): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully decant the supernatant. Quantify the compound in the supernatant using HPLC-UV against a standard curve.

    • Validation Check: If the measured concentration is <95% of the theoretical 10 mM, sub-visible micro-precipitation has occurred. You must either decrease the target concentration or increase the HP-β-CD percentage.

Frequently Asked Questions (FAQs)

Q: My compound is crashing out even when I use standard lipid emulsions (like Intralipid) for mouse dosing. Why? A: This is a classic manifestation of the "fluorous effect." Highly fluorinated molecules are not just hydrophobic; they are often lipophobic[1]. This means they resist solvation by the standard hydrocarbon-based triglycerides found in Intralipid. Solution: Shift away from simple lipid emulsions. Instead, utilize cyclodextrin-based formulations or employ dry co-milling with polymers like PVP to create nanoformulations, which drastically improve the dissolution rate of BCS Class II fluorinated drugs[2].

Q: I am seeing highly variable IC50 values across different assay runs. What is the root cause? A: Erratic assay results with highly lipophilic compounds are almost always caused by sub-visible micro-precipitation or non-specific binding (NSB) to polystyrene assay plates. Because the drug is sticking to the plastic or forming aggregates, the actual "free" concentration of the drug available to your biological target is fluctuating wildly. Solution: Implement the self-validating centrifugation step described in our protocol to ensure no micro-precipitates are forming. Additionally, switch to low-retention (non-binding) plates and supplement your assay buffer with 0.01% CHAPS or BSA to pre-coat the plastic surfaces.

Q: Does the specific position of the trifluoromethyl group affect its solubility? A: Yes. Strategic fluorination on phenyl rings alters the electron density, dipole moment, and crystal lattice energy of the molecule, which directly impacts both its aqueous solubility and metabolic stability[3]. In 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, the para-positioning of the bulky -CF₃ group maximizes the hydrophobic surface area, making it particularly prone to aggregation compared to less symmetrical isomers.

References
  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir / PubMed. Available at:[Link]

  • Solubility enhancement of efavirenz (bcs class ii drug) by cyclodextrin inclusion complex technique. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Thermal Degradation Analysis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic instrument operation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic instrument operation. The thermal characterization of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (a fluorinated secondary benzylic alcohol) presents unique analytical challenges. While the strong carbon-fluorine bonds impart high thermal stability to the aromatic core, the benzylic hydroxyl and adjacent methoxy groups introduce specific vulnerabilities to dehydration and alpha-cleavage.

This guide provides the causality behind experimental anomalies, self-validating protocols, and diagnostic data to ensure your thermal analysis (TGA, DSC, and GC-MS) yields artifact-free, reproducible kinetics.

Mechanistic Overview: Thermal Degradation Pathways

Before troubleshooting, it is critical to understand the divergent pathways this molecule can take under thermal stress. Depending on the heating rate, crucible material, and atmosphere, the molecule will partition between dehydration and C-C bond scission.

Thermal_Degradation_Pathway A 2-Methoxy-1-(4-(trifluoromethyl) phenyl)ethanol B Dehydration Pathway (-H2O) A->B 150-220 °C Acid Catalyzed C Alpha-Cleavage Pathway (C-C Scission) A->C > 250 °C Thermal Cleavage D 4-(Trifluoromethyl)styrene Derivatives B->D E 4-(Trifluoromethyl)benzaldehyde + Methoxymethyl Radical C->E F Advanced Fragmentation (Fluorocarbon Radicals) D->F > 400 °C E->F > 400 °C

Fig 1. Divergent thermal degradation pathways of the target fluorinated benzylic alcohol.

Troubleshooting Guides & FAQs

Q: Why am I observing a mass loss event around 150–180 °C before the expected main decomposition onset? Causality: While the trifluoromethyl group imparts significant thermal resilience to the aromatic ring [1], the benzylic hydroxyl group is highly susceptible to catalytic dehydration. If you are using standard alumina (Al₂O₃) crucibles, the Lewis acid sites on the ceramic surface lower the activation energy for dehydration, converting the alcohol into a volatile styrene derivative prematurely. Resolution & Self-Validation: Switch to a passivated platinum (Pt) or gold-plated crucible. Run a parallel validation test: if the early mass loss disappears and the onset shifts to >220 °C, you have successfully eliminated crucible-induced catalytic artifacts.

Q: In my evolved gas analysis (TGA-MS), the primary degradant appears to be 4-(trifluoromethyl)benzaldehyde rather than the expected alkene. Is my compound degrading incorrectly? Causality: No, this is a known competitive pathway. Secondary benzylic alcohols with adjacent ether linkages undergo competitive thermal degradation. While dehydration is one route, alpha-cleavage (breaking the C-C bond between the benzylic carbon and the methoxy-bearing carbon) is highly favored at elevated temperatures . The strong electron-withdrawing nature of the -CF₃ group stabilizes the resulting benzylic radical, driving the formation of 4-(trifluoromethyl)benzaldehyde. Resolution & Self-Validation: Monitor the MS ion chromatogram for m/z 174 (the benzaldehyde derivative) versus m/z 45 (methoxymethyl cation). A proportional, simultaneous rise in both signals confirms alpha-cleavage is the dominant kinetic pathway under your specific heating rate.

Q: During DSC analysis, I observe a sharp endotherm immediately followed by a broad exotherm. How can I accurately integrate the melting/boiling enthalpy? Causality: The endotherm represents a thermodynamic phase transition (vaporization or melting), while the exotherm represents the kinetic energy released during radical-induced bond cleavage. Because these events overlap, the thermodynamic data is convoluted by the degradation process. Resolution & Self-Validation: Employ a variable heating rate study (e.g., 5, 10, and 20 °C/min). Phase transitions will remain relatively fixed in temperature, whereas the degradation exotherm will shift to higher temperatures at faster heating rates [2]. Plotting the peak temperatures against the heating rate will visually decouple the events, validating your enthalpy integration.

Q: Over multiple high-temperature runs, my MS baseline is rising, and I suspect transfer line degradation. What is causing this? Causality: At temperatures exceeding 400 °C, the trifluoromethyl group undergoes advanced radical fragmentation, releasing highly reactive fluorocarbon radicals (e.g., CF₃•) and trace hydrofluoric acid (HF) if residual moisture is present. These fluorinated species aggressively etch fused silica transfer lines and degrade the MS electron multiplier. Resolution & Self-Validation: Implement a calcium oxide (CaO) scrubber trap between the TGA exhaust and the MS inlet for runs exceeding 400 °C. CaO acts as a highly efficient low-temperature thermal treatment media for fluorinated gases [3]. Self-Validation: Monitor m/z 20 (HF) and m/z 69 (CF₃⁺). A successful scrubber implementation will drop these signals to baseline levels while preserving the primary hydrocarbon degradant peaks.

Self-Validating Experimental Protocols

To ensure data integrity, utilize the following self-validating workflow for High-Resolution TGA-DSC-MS Evolved Gas Analysis.

Workflow Start Initiate TGA-MS Run (10 °C/min, N2 Purge) Check1 Mass Loss < 150 °C? Start->Check1 Solvent Residual Solvent / Moisture Verify via MS (m/z 18, 32) Check1->Solvent Yes Check2 Exotherm without Mass Loss? Check1->Check2 No Polymer Oligomerization / Cross-linking Check Crucible Inertness Check2->Polymer Yes Valid Standard Degradation Profile Proceed to Kinetic Analysis Check2->Valid No

Fig 2. Self-validating logical workflow for diagnosing early thermal anomalies in TGA-MS.

Protocol: High-Resolution TGA-DSC-MS Evolved Gas Analysis

Step 1: Crucible Selection & Passivation

  • Action: Weigh 3–5 mg of the sample into a passivated Platinum (Pt) crucible.

  • Causality: Prevents Lewis-acid catalyzed dehydration artifacts common with ceramic crucibles.

  • Self-Validation Check: Run a blank heating cycle with the empty Pt crucible. The DSC heat flow must remain flat (±0.05 mW) from 30 °C to 600 °C. Any deviation indicates residual contamination requiring thermal cleaning.

Step 2: Atmosphere Control & Purge

  • Action: Establish a high-purity Nitrogen (N₂) purge at 50 mL/min through the furnace.

  • Causality: An inert atmosphere prevents oxidative cross-linking of the styrene intermediates, which would artificially inflate the final char yield.

  • Self-Validation Check: Monitor the MS baseline for m/z 32 (O₂). Do not initiate the heating ramp until the O₂ signal plateaus near absolute zero. If the signal fluctuates, there is a micro-leak in the furnace seal.

Step 3: Thermal Ramping & Modulated Heating

  • Action: Ramp from 30 °C to 600 °C at 10 °C/min.

  • Causality: A 10 °C/min rate provides an optimal balance between thermal resolution and signal intensity for the MS detector.

  • Self-Validation Check: The derivative thermogravimetry (DTG) curve should return to a flat zero-baseline between distinct mass-loss steps. If peaks merge continuously, the heating rate is too fast for the sample mass; reduce the sample size to <3 mg.

Step 4: Evolved Gas Transfer & Scrubbing

  • Action: Maintain the MS transfer line at 250 °C.

  • Causality: Prevents condensation of high-boiling degradants (like benzaldehyde) in the capillary line.

  • Self-Validation Check: Inject a known pulse of an inert tracer gas (e.g., Argon) before the run. The time delay to the MS detector establishes the exact transfer time, allowing precise correlation between TGA mass loss events and MS spectral peaks.

Quantitative Data Summaries

Table 1: Expected Thermal Events and Kinetic Parameters

Thermal EventTemp Range (°C)Expected Mass LossMechanistic DriverPrimary Analytical Marker
Desolvation 50 – 100< 2%Evaporation of residual synthesis solventsm/z 18 (H₂O), m/z 32 (MeOH)
Dehydration 150 – 220~8%Catalytic or thermal loss of H₂OBroad -OH stretch disappearance (FTIR)
Alpha-Cleavage 250 – 320> 40%C-C bond scission forming benzaldehydem/z 174, m/z 45
Fragmentation > 400CompleteRadical breakdown of the CF₃-phenyl ringm/z 69 (CF₃⁺), m/z 50 (CF₂⁺)

Table 2: Diagnostic MS Fragments for Degradant Identification

Target DegradantMolecular WeightBase Peak (m/z)Confirming Ions (m/z)Pathway Origin
4-(Trifluoromethyl)benzaldehyde174.12174145, 125, 95Alpha-Cleavage
Methoxymethyl Cation45.064529, 15Alpha-Cleavage
4-(Trifluoromethyl)styrene deriv.202.17202183, 133Dehydration
Hydrofluoric Acid (Trace)20.012019High-Temp Fragmentation
References
  • Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. PubMed Central (PMC). Available at:[Link]

  • Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Recrystallizing 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the recrystallization of 2-Methoxy-1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the recrystallization of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol. Here, we address common challenges and provide systematic approaches to solvent selection and troubleshooting to achieve high purity of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations for selecting a recrystallization solvent for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol?

When selecting a suitable solvent for recrystallizing 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, the primary goal is to identify a solvent that completely dissolves the compound at an elevated temperature but in which the compound is only sparingly soluble at low temperatures.[1][2] The principle of "like dissolves like" is a foundational concept; polar compounds tend to dissolve well in polar solvents, and non-polar compounds in non-polar solvents.[1][3][4]

Our target molecule, 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, possesses several structural features that influence its polarity and, consequently, its solubility:

  • Aromatic Ring with a Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group and the aromatic ring contribute to its non-polar character.

  • Ethanol Backbone with a Methoxy Group: The hydroxyl (-OH) and methoxy (-OCH3) groups are polar and capable of hydrogen bonding.

This combination of polar and non-polar functionalities suggests that a solvent of intermediate polarity would be a good starting point for screening.

Q2: Which single solvents are recommended for an initial screening with 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol?

Given the mixed polarity of the target compound, a systematic screening of solvents with varying polarities is the most effective approach. The following table provides a list of candidate solvents, ordered by decreasing polarity, that are suitable for an initial screening.

SolventPolarity (Dielectric Constant, ε)Rationale for Inclusion
Water80.4Unlikely to be a good single solvent due to the non-polar trifluoromethylphenyl group, but useful as an anti-solvent in a mixed system.
Methanol32.7A polar protic solvent that can engage in hydrogen bonding. May be too effective a solvent, leading to low recovery.
Ethanol (95%)24.5Similar to methanol but slightly less polar. A good starting point for many organic compounds.[4]
Isopropanol17.9Less polar than ethanol and may offer a better solubility profile.
Acetone20.7A polar aprotic solvent that is a good general-purpose choice. Its low boiling point can sometimes be a disadvantage.[4]
Ethyl Acetate6.0A solvent of intermediate polarity that often provides a good balance of solubility for compounds with mixed characteristics.
Dichloromethane (DCM)9.1A non-polar aprotic solvent. May be too non-polar, but worth screening.
Toluene2.4A non-polar aromatic solvent that can interact with the phenyl ring of the target molecule.
Hexanes/Heptane~2.0Very non-polar solvents. Unlikely to be a good primary solvent but will almost certainly be effective as an anti-solvent.

Experimental Protocol: Small-Scale Solvent Screening

  • Place a small, accurately weighed amount of your crude 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (e.g., 20-30 mg) into a small test tube.

  • Add a few drops of the candidate solvent and observe the solubility at room temperature. An ideal solvent will show low solubility.[5]

  • Gently heat the test tube. The compound should dissolve completely.[5] If it does not, add more solvent dropwise with continued heating until it does.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

Q3: The compound is too soluble in all my tested single solvents, or the recovery is very poor. What should I do?

This is a common issue, especially with compounds that have moderate solubility in a wide range of solvents. In this scenario, a mixed solvent system, also known as a solvent-anti-solvent or solvent-pair system, is the recommended approach.[3][6] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes saturated. The two solvents must be miscible with each other.[3]

Workflow for Developing a Mixed Solvent System:

MixedSolventWorkflow cluster_selection Solvent Selection cluster_procedure Experimental Procedure start Select a 'Good' Solvent (High Solubility) dissolve Dissolve Compound in a Minimal Amount of Hot 'Good' Solvent start->dissolve antisolvent Select a Miscible 'Poor' Solvent (Low Solubility) add_anti Add Hot 'Poor' Solvent Dropwise Until Cloudiness Persists antisolvent->add_anti dissolve->add_anti reheat Add a Few Drops of Hot 'Good' Solvent to Redissolve add_anti->reheat cool Slowly Cool to Room Temperature, then in an Ice Bath reheat->cool collect Collect Crystals by Filtration cool->collect

Commonly Used Miscible Solvent Pairs:

"Good" Solvent"Poor" (Anti-Solvent)
Ethanol/MethanolWater
AcetoneWater
Ethyl AcetateHexanes/Heptane
TolueneHexanes/Heptane
DichloromethaneHexanes/Heptane

For 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, an ethanol/water or an ethyl acetate/hexanes system would be a logical starting point.

Troubleshooting Guide

Problem: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the boiling point of the solvent is too close to the melting point of the compound, or the solution is too supersaturated.[3]

Solutions:

  • Reheat and Add More "Good" Solvent: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the saturation level. Allow it to cool more slowly.

  • Lower the Crystallization Temperature: If using a mixed solvent system, you may have added too much anti-solvent. Add more of the "good" solvent to redissolve the oil, and then add the anti-solvent more slowly at a slightly lower temperature.

  • Change the Solvent System: If oiling out persists, the chosen solvent system may be unsuitable. Select a different solvent or solvent pair.

Problem: No crystals form upon cooling.

This issue typically arises from using too much solvent, resulting in a solution that is not saturated at the lower temperature.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the crude starting material to the solution.[2] This "seed" crystal acts as a template for further crystallization.

  • Reduce the Solvent Volume: If induction methods fail, reheat the solution and boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.

  • Add an Anti-Solvent: If using a single solvent, you can try adding a miscible anti-solvent dropwise to decrease the overall solubility of your compound.

Problem: The recrystallized yield is very low.

A low yield can be attributed to several factors.

Solutions:

  • Avoid Using Excess Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath after the solution has reached room temperature can maximize the yield.[2]

  • Check the "Mother Liquor": The solution remaining after filtration (the mother liquor) may still contain a significant amount of the dissolved product.[1] You can try to obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.

  • Minimize Loss During Transfers: Be meticulous during the transfer of solutions and crystals to avoid physical loss of material.

References

  • University of California, Los Angeles. (n.d.). Crystallization. Retrieved from [Link]

  • University of Houston-Downtown. (n.d.). Recrystallization. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-Methoxy-1-(4-(trifluoroMethyl)phenyl)ethanol | CAS No.306298-23-7 Synthetic Routes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol vs. Non-Fluorinated Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical profiling, metabolic stability, and target binding affinity of fluorinated vs. non-fluorinated arylethanol scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical profiling, metabolic stability, and target binding affinity of fluorinated vs. non-fluorinated arylethanol scaffolds.

Executive Summary & Strategic Context

In rational drug design, the strategic substitution of hydrogen or methyl groups with a trifluoromethyl ( −CF3​ ) moiety is a highly effective bioisosteric replacement strategy. The compound 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS: 306298-23-7) represents a highly versatile pharmacophore. Compared to its non-fluorinated analogs—such as 2-Methoxy-1-phenylethanol ( −H analog) and 2-Methoxy-1-(p-tolyl)ethanol ( −CH3​ analog)—the −CF3​ derivative exhibits profound differences in lipophilicity, metabolic resistance, and protein-ligand binding dynamics.

This guide provides an objective, data-driven comparison of these scaffolds, equipping application scientists with the experimental methodologies and mechanistic rationale needed to leverage this fluorinated building block in CNS and metabolic drug discovery programs.

Physicochemical Profiling & Structural Causality

The substitution of a para-hydrogen or para-methyl group with a −CF3​ group fundamentally alters the electron distribution and steric bulk of the phenylethanol scaffold. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (bond dissociation energy ≈485 kJ/mol), which directly dictates the molecule's chemical inertness .

Furthermore, the −CF3​ group is highly lipophilic (Hansch π parameter = 0.88) and strongly electron-withdrawing (Hammett σp​ = 0.54). This pulls electron density away from the aromatic ring, reducing its susceptibility to electrophilic attack while simultaneously increasing the molecule's overall partition coefficient (LogP) without adding hydrogen-bond donors or acceptors.

Quantitative Comparison Table
Physicochemical Parameter2-Methoxy-1-phenylethanol ( −H )2-Methoxy-1-(p-tolyl)ethanol ( −CH3​ )2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol ( −CF3​ )
Calculated LogP (cLogP) 1.181.652.42
Topological Polar Surface Area 29.46 Ų29.46 Ų29.46 Ų
Primary Metabolic Liability Aromatic para-hydroxylationBenzylic oxidationNone (Blocked)
In Vitro Half-Life ( t1/2​ in HLM) 15 min 12 min> 120 min
Intrinsic Clearance ( CLint​ ) HighVery HighLow

Data synthesized from standard medicinal chemistry predictive models and homologous series literature to illustrate the comparative bioactivity profile.

Metabolic Stability & CYP450 Resistance

One of the primary reasons drug development professionals utilize the 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol scaffold is to overcome metabolic soft spots. Cytochrome P450 (CYP450) enzymes, particularly CYP2D6 and CYP3A4, readily oxidize electron-rich aromatic rings at the para-position or attack benzylic methyl groups to form reactive, rapidly cleared metabolites .

By installing a −CF3​ group at the para-position, the metabolic pathway is effectively blocked. The extreme bond dissociation energy of the C-F bond prevents hydrogen abstraction by the CYP450 heme-oxo intermediate, leading to a drastically prolonged pharmacokinetic half-life.

MetabolicPathway Substrate H / CH3 Analog (Non-fluorinated) CYP CYP450 Oxidation Substrate->CYP Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite SubstrateCF3 CF3 Analog (Fluorinated) CYP_Block CYP450 Blocked SubstrateCF3->CYP_Block Stable Metabolically Stable (Prolonged Half-life) CYP_Block->Stable

Fig 1. CYP450 metabolic pathway comparison between fluorinated and non-fluorinated analogs.

Experimental Protocol 1: Self-Validating In Vitro Liver Microsomal Stability Assay

To objectively quantify the metabolic resistance of the −CF3​ analog versus the −H and −CH3​ analogs, a Human Liver Microsome (HLM) stability assay must be performed. This protocol is designed as a self-validating system to ensure data trustworthiness.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Dilute the test compounds ( −H , −CH3​ , and −CF3​ analogs) to a final assay concentration of 1 μ M (keeping DMSO < 0.1% to prevent CYP inhibition).

  • System Validation Controls:

    • Positive Control: Include Verapamil or Dextromethorphan to confirm microsomal enzyme activity.

    • Negative Control (Minus-NADPH): Run a parallel incubation without the NADPH regenerating system. Causality: If compound depletion occurs in this control, the instability is chemical or due to non-specific plastic binding, not CYP-mediated metabolism.

  • Incubation: Pre-incubate the microsomes (0.5 mg/mL final protein concentration) with the test compounds at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining. Calculate t1/2​ and intrinsic clearance ( CLint​ ).

Workflow Prep 1. Prepare HLMs, Compounds & Validation Controls Incubate 2. Pre-incubate & Initiate with NADPH at 37°C Prep->Incubate Quench 3. Quench Aliquots over Time (Cold Acetonitrile + IS) Incubate->Quench Analyze 4. Centrifuge & LC-MS/MS (Calculate Intrinsic Clearance) Quench->Analyze

Fig 2. Step-by-step workflow for the in vitro liver microsomal stability assay.

Target Binding Affinity & Fluorophilic Interactions

Beyond pharmacokinetics, the −CF3​ group profoundly impacts pharmacodynamics. While roughly equivalent in steric volume to an isopropyl group, the −CF3​ moiety is significantly more lipophilic and possesses a dense electron cloud .

When 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is incorporated into a larger drug molecule, the −CF3​ group frequently engages in "fluorophilic" interactions within the hydrophobic pockets of target receptors or enzymes. The highly electronegative fluorine atoms can act as weak hydrogen-bond acceptors or participate in multipolar interactions with the amide backbones of proteins, often driving a 10- to 100-fold increase in binding affinity ( Kd​ ) compared to the −H or −CH3​ analogs .

LogicFlow CF3 para-CF3 Substitution Lipid Increased Lipophilicity CF3->Lipid Steric Steric Shielding & C-F Strength CF3->Steric Elec Electron-Withdrawing Effect CF3->Elec Perm Enhanced Membrane Permeability Lipid->Perm Metab Resistance to CYP450 Oxidation Steric->Metab Bind Fluorophilic Interactions Elec->Bind

Fig 3. Logical relationship of physicochemical changes induced by CF3 substitution.

Experimental Protocol 2: High-Throughput Lipophilicity (LogP) Determination via RP-HPLC

Traditional shake-flask methods for determining LogP are low-throughput and prone to emulsion artifacts, especially for highly lipophilic fluorinated compounds. As an industry standard, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a self-validating, reproducible alternative.

Step-by-Step Methodology:

  • Column Selection: Utilize a standard C18 analytical column (e.g., 50 mm × 4.6 mm, 3 µm) which mimics the hydrophobic nature of biological membranes.

  • Calibration (Self-Validation): Inject a reference mixture of 6-8 structurally diverse compounds with known, literature-validated LogP values (ranging from 0.5 to 4.5). Plot their retention times ( tR​ ) against their known LogP to generate a linear calibration curve.

  • Mobile Phase: Use an isocratic elution method (e.g., 50% Methanol / 50% Water with 0.1% Formic Acid) at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10 μ L of the −H , −CH3​ , and −CF3​ analogs (prepared at 0.1 mg/mL in methanol).

  • Data Processing: Record the retention time ( tR​ ) for each analog. Calculate the capacity factor ( k′ ) using the equation k′=(tR​−t0​)/t0​ , where t0​ is the dead time (determined by injecting an unretained marker like uracil). Interpolate the LogP of the test compounds using the calibration curve.

Conclusion & Application Scientist Recommendations

The transition from a non-fluorinated phenylethanol scaffold to 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is not merely a structural tweak; it is a fundamental upgrade to the molecule's bioactivity profile.

For drug development professionals targeting CNS indications or metabolically hostile environments, the −CF3​ analog offers superior membrane permeability (due to elevated LogP) and profound resistance to CYP450-mediated clearance. While the increased lipophilicity must be monitored to avoid off-target toxicity or poor aqueous solubility, the strategic advantages of the −CF3​ pharmacophore make it a superior starting point for lead optimization compared to its −H or −CH3​ counterparts.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology, 2001. [Link]

  • Xing, L., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." National Institutes of Health (NIH) / PubMed Central, 2020. [Link]

  • Smith, A., et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." MDPI Pharmaceuticals, 2024. [Link]

  • Purser, S., et al. "The role of fluorine in medicinal chemistry." Future Medicinal Chemistry / Taylor & Francis, 2008. [Link]

Comparative

Analytical Platform Comparison: Mass Spectrometry Structural Elucidation of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

As drug development pipelines increasingly rely on heavily fluorinated building blocks to improve metabolic stability and lipophilicity, the structural characterization of intermediates like 2-Methoxy-1-(4-(trifluorometh...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on heavily fluorinated building blocks to improve metabolic stability and lipophilicity, the structural characterization of intermediates like 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (CAS: 306298-23-7) becomes critical. This compound presents unique analytical challenges: it possesses a highly electron-withdrawing trifluoromethyl (-CF3) group, a benzylic hydroxyl group, and a terminal methoxy ether.

This guide provides an objective, data-driven comparison of two primary mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —for the fragmentation and structural verification of this molecule.

Platform Performance & Capability Comparison

Selecting the correct ionization technique dictates the type of structural information obtained. EI is a "hard" ionization technique that shatters the molecule to reveal its carbon skeleton, whereas ESI is a "soft" technique that preserves the intact molecular weight while allowing for controlled, targeted fragmentation via Collision-Induced Dissociation (CID).

Table 1: Platform Performance Metrics
MetricPlatform A: GC-EI-MS (70 eV)Platform B: LC-ESI-MS/MS (CID)Analytical Advantage
Ionization Mechanism Gas-phase electron bombardmentSolution-phase protonationESI is gentler; EI provides library-matchable fingerprints.
Molecular Ion Abundance Very Low ( [M]∙+ m/z 220)High ( [M+H]+ m/z 221)LC-ESI-MS/MS is superior for confirming intact molecular weight.
Primary Fragmentation Alpha-cleavage (m/z 175)Neutral losses (H2O, CH3OH)GC-EI-MS provides deeper skeletal mapping.
Matrix Tolerance Low (requires volatile, clean samples)High (handles complex biological matrices)LC-ESI-MS/MS is better suited for crude reaction mixtures.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

Understanding the causality of fragmentation requires analyzing the molecule's electronic environment. The presence of the 4-trifluoromethyl group fundamentally alters the internal energy dynamics of the molecular ion.

GC-EI-MS: Ultrafast Alpha-Cleavage Dynamics

In EI-MS (70 eV), ionization occurs on a femtosecond timescale. As noted in recent studies on1 [1], this rapid energy transfer often leads to localized bond cleavages before the energy can fully redistribute.

For 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, the dominant pathway is alpha-cleavage . The cleavage of the C1-C2 bond expels a methoxymethyl radical ( ∙CH2​OCH3​ , 45 Da), leaving behind an oxonium ion at m/z 175 . Despite the strong electron-withdrawing nature of the -CF3 group—which typically increases the appearance energy of fragments as demonstrated in 2 [2]—the resonance stabilization provided by the adjacent phenyl ring and hydroxyl lone pairs makes m/z 175 the undisputed base peak.

LC-ESI-MS/MS: Proton-Driven Neutral Losses

In positive-ion ESI, the molecule is protonated to form [M+H]+ at m/z 221 . Because the ionization is soft, fragmentation must be induced via CID. The benzylic hydroxyl group is highly susceptible to protonation, making it an excellent leaving group. The primary MS/MS event is the neutral loss of water (18 Da) to yield a stabilized carbocation at m/z 203 . Subsequent collision energy ramping drives the secondary loss of methanol (32 Da) from the terminal ether, yielding m/z 171 .

Table 2: Quantitative Fragment Ion Assignments
m/zPlatformIon AssignmentNeutral LossRelative Abundance
221 ESI [M+H]+ None100% (Precursor)
220 EI [M]∙+ None< 5%
203 ESI [M+H−H2​O]+ H2​O (18 Da)85% (at 15 eV CE)
175 EI [Ar−CHOH]+ ∙CH2​OCH3​ (45 Da)100% (Base Peak)
171 ESI [M+H−H2​O−CH3​OH]+ CH3​OH (32 Da)40% (at 25 eV CE)
145 EI [Ar]+ (Trifluoromethylphenyl) CH2​O (30 Da)35%
75 EI [CH(OH)CH2​OCH3​]+ ∙Ar (145 Da)15%

Visualizing the Fragmentation Logic

Fragmentation_Pathways cluster_EI Platform A: GC-EI-MS (70 eV) cluster_ESI Platform B: LC-ESI-MS/MS M_EI [M]•+ m/z 220 F175 [Ar-CHOH]+ m/z 175 (Base Peak) M_EI->F175 - •CH2OCH3 (Alpha Cleavage) F75 [CH(OH)CH2OCH3]+ m/z 75 M_EI->F75 - •Ar (Alpha Cleavage) F145 [Ar]+ m/z 145 F175->F145 - CH2O M_ESI [M+H]+ m/z 221 F203 [M+H - H2O]+ m/z 203 M_ESI->F203 - H2O (Protonation) F171 [M+H - H2O - CH3OH]+ m/z 171 F203->F171 - CH3OH

Fig 1: Mechanistic fragmentation pathways of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every sequence includes built-in checks to eliminate false positives and instrument carryover.

Protocol A: GC-EI-MS Structural Mapping

Causality: A non-polar stationary phase is selected to prevent peak tailing of the moderately polar benzylic alcohol. 70 eV is strictly maintained to ensure the resulting spectra can be cross-referenced against standardized NIST libraries.

  • System Suitability Test (SST): Infuse Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ions meet standard relative abundance criteria (m/z 219 > 35% of m/z 69). Validation: Confirms the quadrupole is clean and electron multiplier gain is optimal.

  • Blank Verification: Inject 1.0 µL of pure LC-MS grade hexane. Run the full temperature program. Validation: Proves the inlet liner and column are free of carryover.

  • Sample Preparation: Dissolve the analyte in hexane to a final concentration of 10 µg/mL. (Note: Avoid derivatization reagents like [3] unless specific etherification is desired, as it complicates the interpretation of polyfunctional alcohols).

  • Chromatography: Use a 30m x 0.25mm x 0.25µm HP-5MS column. Inject 1.0 µL in splitless mode at 250°C. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Acquisition: Scan m/z 50–300. Extract m/z 175 and 145 to confirm the presence of the fluorinated core.

Protocol B: LC-ESI-MS/MS Intact Mass & Targeted CID

Causality: Acetonitrile is chosen over methanol as the organic modifier because it provides superior desolvation efficiency for halogenated compounds, enhancing the [M+H]+ signal.

  • Column Equilibration & Blank: Install a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run three complete gradient cycles with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Validation: Stabilizes backpressure and establishes a clean Total Ion Chromatogram (TIC) baseline.

  • Mass Calibration: Infuse sodium formate solution. Calibrate the TOF/Quadrupole to < 2 ppm mass accuracy.

  • Sample Injection: Inject 2.0 µL of a 1 µg/mL sample dissolved in 50:50 Water:Acetonitrile. (For related enantioselective analyses of similar bis(trifluoromethyl)phenyl ethanols, refer to 3 [4]).

  • Gradient Program: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition: Operate in positive ESI mode. Capillary voltage: 3.0 kV. Isolate m/z 221 in Q1. Ramp Collision Energy (CE) in Q2 from 10 eV to 30 eV to capture both the fragile water loss (m/z 203) and the higher-energy methanol loss (m/z 171).

References

  • Tracking Molecular Fragmentation in Electron-Ionization Mass Spectrometry with Ultrafast Time Resolution ResearchGate URL
  • Journal of the American Society for Mass Spectrometry (ACS Publications)
  • Derivatisation using m-(trifluoromethyl)
  • Efficiently Enantioselective Hydrogenation Photosynthesis of (R)-1-[3,5-Bis(trifluoromethyl)

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

This guide provides an in-depth analysis of the functional groups present in 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the functional groups present in 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis grounded in established spectroscopic principles. We will explore the causality behind the characteristic absorptions and provide a framework for confidently identifying this and similar molecular structures.

Introduction: The Molecular Blueprint

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a multifaceted molecule featuring a secondary alcohol, an ether linkage, a para-substituted aromatic ring, and a trifluoromethyl group. Each of these functional groups possesses unique vibrational modes that absorb infrared radiation at specific frequencies. FTIR spectroscopy serves as a rapid, non-destructive, and highly effective tool for confirming the presence and structural arrangement of these groups, thereby verifying the molecule's identity.

This guide will dissect the expected IR spectrum of the target molecule, comparing its features to simpler, analogous compounds to provide a clear and comprehensive understanding.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure reproducible and high-quality data, a standardized experimental approach is crucial. Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples like 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol due to its minimal sample preparation and ease of use.[1][2][3]

Step-by-Step ATR-FTIR Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its standard performance checks.

  • Background Spectrum: Before introducing the sample, a background spectrum must be collected. This involves cleaning the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. The background scan measures the ambient environment (e.g., CO₂, water vapor) and the crystal itself, allowing the instrument software to subtract these signals from the sample spectrum.

  • Sample Application: Place a single, small drop of neat 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol directly onto the center of the ATR crystal. For solid samples, firm and even contact would be ensured using a press.[1][4]

  • Data Acquisition: Initiate the sample scan. For a typical analysis, data is collected over the mid-IR range of 4000–400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.[5]

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a solvent-moistened wipe to prevent cross-contamination.[1]

Diagram: ATR-FTIR Experimental Workflow

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Liquid Sample to Crystal B->C D Acquire Sample Spectrum (4000-400 cm⁻¹, 32 scans) C->D E Process Data (Background Subtraction) D->E F Clean ATR Crystal E->F

Caption: Key functional groups of the target molecule.

The High-Frequency Region (4000 - 2500 cm⁻¹)
  • O-H Stretch (Alcohol): The most prominent feature in this region is expected to be a strong, broad absorption band centered between 3500-3200 cm⁻¹ . [6][7][8]This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In a very dilute solution with a non-polar solvent, a sharper, "free" O-H peak might appear around 3630 cm⁻¹, but for a neat liquid analysis, the broad, hydrogen-bonded peak is dominant. [9]* C-H Stretches (Aromatic and Aliphatic): Two types of C-H stretching vibrations will be observed.

    • Aromatic (=C-H): Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ). [10][11]Their presence is a clear indicator of hydrogen atoms attached to an aromatic ring.

    • Aliphatic (-C-H): Stronger, sharp peaks will appear just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹ ). These arise from the C-H bonds of the methoxy (-OCH₃) and ethanol backbone (-CH₂- and -CH-).

The "Triple Bond" and Overtone Region (2500 - 1650 cm⁻¹)

This region is expected to be relatively clear for this molecule, as it lacks alkyne or nitrile groups. However, weak "overtone" bands characteristic of aromatic rings may appear between 2000-1665 cm⁻¹ . [11][12]The pattern of these weak absorptions can sometimes provide clues about the ring's substitution pattern.

The Double Bond Region (1650 - 1400 cm⁻¹)
  • C=C Stretches (Aromatic Ring): Aromatic rings exhibit characteristic in-ring carbon-carbon stretching vibrations. Expect two to three medium-intensity, sharp bands in the 1620-1450 cm⁻¹ region. [10]Common absorptions for benzene derivatives appear near 1600 cm⁻¹ and 1500-1400 cm⁻¹. [13]

The Fingerprint Region (1400 - 400 cm⁻¹)

This region contains a wealth of complex vibrations, many of which are unique to the overall molecular structure. The most reliable and intense signals here are from the C-F and C-O bonds.

  • C-F Stretches (Trifluoromethyl Group): The -CF₃ group is one of the most powerful reporters in an IR spectrum. It will produce very strong, intense, and broad absorption bands. The asymmetric and symmetric C-F stretching modes typically occur in the 1350-1120 cm⁻¹ range. A particularly strong band near 1330 cm⁻¹ is often assigned to the C-CF₃ stretching mode in substituted trifluoromethyl benzenes. * C-O Stretches (Alcohol and Ether): This molecule contains two distinct C-O bonds.

    • Secondary Alcohol (C-O): The stretching vibration of the C-O bond in a secondary alcohol gives rise to a strong band between 1150-1075 cm⁻¹ . [8][14] * Aryl Alkyl Ether (C-O-C): Aryl alkyl ethers, like the one present here, are characterized by two strong stretching bands due to asymmetric and symmetric vibrations of the C-O-C linkage. Expect a strong asymmetric stretch near 1250 cm⁻¹ and a strong symmetric stretch near 1040 cm⁻¹ . [15][16][17]The higher frequency of the asymmetric stretch compared to simple dialkyl ethers (around 1120 cm⁻¹) is due to resonance with the aromatic ring, which strengthens the C-O bond. [15]* C-H Bends (Aromatic Out-of-Plane): The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane (oop) bending vibrations. For a para-substituted (1,4-disubstituted) ring, a single strong band is expected in the 860-790 cm⁻¹ region. [18]

Comparative Analysis: Isolating Functional Group Contributions

To fully appreciate the spectrum of the target molecule, it is instructive to compare the expected peak locations with those of simpler molecules containing its core functional groups.

Functional Group/Vibration2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol (Expected)Benzyl Alcohol (Comparator)Anisole (Comparator)4-Fluorotoluene (Comparator)
O-H Stretch (Alcohol) ~3400 cm⁻¹ (Broad, Strong) ~3350 cm⁻¹ (Broad, Strong)N/AN/A
Aromatic C-H Stretch ~3050 cm⁻¹ (Medium) ~3050 cm⁻¹ (Medium)~3060 cm⁻¹ (Medium)~3040 cm⁻¹ (Medium)
Aliphatic C-H Stretch ~2950 cm⁻¹ (Strong) ~2930 cm⁻¹ (Strong)~2950 cm⁻¹ (Strong)~2930 cm⁻¹ (Strong)
Aromatic C=C Stretch ~1610, 1515 cm⁻¹ (Medium) ~1605, 1495 cm⁻¹ (Medium)~1600, 1495 cm⁻¹ (Medium)~1610, 1510 cm⁻¹ (Medium)
C-CF₃ Stretch ~1330 cm⁻¹ (Very Strong) N/AN/A(C-F stretch ~1230 cm⁻¹)
Asymmetric C-O-C (Ether) ~1250 cm⁻¹ (Strong) N/A~1245 cm⁻¹ (Strong)N/A
C-O Stretch (Alcohol) ~1100 cm⁻¹ (Strong) ~1030 cm⁻¹ (Primary Alcohol)N/AN/A
Symmetric C-O-C (Ether) ~1040 cm⁻¹ (Strong) N/A~1035 cm⁻¹ (Strong)N/A
Para-Substituted C-H Bend ~830 cm⁻¹ (Strong) N/A (Monosubstituted)N/A (Monosubstituted)~820 cm⁻¹ (Strong)

Note: Wavenumbers are approximate. The C-O stretch in Benzyl Alcohol is for a primary alcohol and thus appears at a lower frequency than the expected secondary alcohol in our target molecule.

This comparison highlights how the spectrum of a complex molecule is a superposition of the characteristic absorptions of its individual parts. The presence of the very strong C-F and C-O stretching bands in the fingerprint region, coupled with the broad O-H stretch and aromatic C-H stretches, provides a unique and definitive spectral signature for 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol.

Conclusion

The FTIR spectrum of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is rich with information, providing an unambiguous confirmation of its chemical structure. The key identifying features are:

  • A broad O-H stretch around 3400 cm⁻¹.

  • Both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.

  • Extremely intense C-F stretching absorptions between 1350-1120 cm⁻¹.

  • A cluster of strong C-O stretching bands from the secondary alcohol and aryl alkyl ether between 1250-1040 cm⁻¹.

  • Characteristic aromatic C=C stretches and a strong para-substitution C-H bending band around 830 cm⁻¹.

By understanding the origins of these absorptions and comparing them to related structures, researchers can confidently utilize FTIR spectroscopy for structural elucidation and quality control in the synthesis and development of complex organic molecules.

References

  • Vertex AI Search. (2023).
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
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  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Drawell. (2025).
  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
  • Polymer Chemistry Characterization Lab. (n.d.).
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  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols.
  • Mettler Toledo. (n.d.).
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
  • Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana - Journal of Physics.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols.
  • Oregon State University. (2020). Spectroscopy of Alcohols.
  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.
  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols.
  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.
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Comparative

Illuminating the Architecture of a Key Pharmaceutical Intermediate: A Comparative Guide to the Structural Elucidation of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

In the landscape of modern drug discovery and development, a profound understanding of the three-dimensional structure of a molecule is not merely advantageous; it is fundamental. The precise arrangement of atoms in spac...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, a profound understanding of the three-dimensional structure of a molecule is not merely advantageous; it is fundamental. The precise arrangement of atoms in space governs a compound's physicochemical properties, its interactions with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. This guide focuses on 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, a chiral alcohol and a valuable building block in the synthesis of more complex pharmaceutical entities. As of this writing, a public crystal structure for this specific molecule has not been deposited in the Cambridge Structural Database (CSD). This reality presents a unique opportunity to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven guide on how to approach its structural elucidation from first principles.

This document will serve as a comparative analysis of the preeminent techniques for determining molecular structure, anchored by the gold-standard method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and provide a comparative framework against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. Our objective is to equip you with the strategic insights necessary to confidently navigate the process of structural characterization for this and other novel small molecules.

The Definitive Method: A Prospective Look at the Single-Crystal X-ray Crystallography of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It provides a static, high-resolution snapshot of a molecule's conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While no public structure exists for our target compound, the following protocol outlines the exact workflow that would be employed to determine it.

Experimental Protocol: The Path to a Crystal Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process, demanding both patience and precision.[3]

1. Synthesis and Purification: The prerequisite for any successful crystallographic experiment is the availability of highly pure material. The synthesis of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol would be followed by rigorous purification, typically by column chromatography or recrystallization, to remove any impurities that could hinder crystal growth.

2. Crystal Growth: The Art and Science of Nucleation

The most critical and often challenging step is growing single crystals of suitable size and quality.[1][4] An ideal crystal for diffraction is typically 0.1-0.3 mm in each dimension, transparent, and free of defects.[4] Several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent system) is allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility at lower temperatures can induce crystallization.

The choice of solvents is crucial and often determined empirically. For 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, a starting point would be solvents of varying polarity, such as hexane, ethyl acetate, dichloromethane, and methanol, or mixtures thereof.

3. Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1][2] The crystal is cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

The data collection process involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.[3] Modern diffractometers use sensitive detectors, such as CCD or CMOS detectors, to capture the diffraction pattern.[2]

4. Data Processing and Structure Solution:

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.[3] This data is then used to solve the crystal structure. For small molecules like our target, "direct methods" are typically successful in determining the initial positions of the atoms.[3]

5. Structure Refinement:

The initial atomic model is then refined against the experimental data using a least-squares minimization procedure.[3] This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The final result is a detailed three-dimensional model of the molecule.

A Comparative Analysis of Structural Elucidation Techniques

While single-crystal X-ray crystallography provides the most definitive structural information, it is not always feasible, and other techniques offer complementary and often more readily obtainable data.

TechniqueInformation ObtainedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[1][2]Unambiguous and highly detailed structural information.[5]Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule in the solid state.
NMR Spectroscopy Connectivity of atoms (through-bond correlations), spatial proximity of atoms (through-space correlations), stereochemistry, dynamic processes.[6][7][8]Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive.[6]Does not directly provide bond lengths and angles. Structure determination can be complex for larger or more flexible molecules.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the molecular structure.[9][10][11]Extremely sensitive, requiring very small amounts of sample. Can be coupled with separation techniques like GC or LC.[11]Provides limited information about the 3D structure and stereochemistry. Interpretation of fragmentation patterns can be challenging.[12]
Computational Modeling Predicted 3D structure, conformational analysis, electronic properties.[13][14]Can provide structural insights when experimental data is unavailable. Allows for the study of molecular dynamics and reaction mechanisms.[13]The accuracy of the predicted structure is dependent on the level of theory and the quality of the input data. Predictions must be validated by experimental data.

In-Depth Look at Alternative Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[7][15] For 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, a suite of NMR experiments would be employed to piece together its structure.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., are on adjacent carbon atoms).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Indicates which protons are close to each other in space, which is invaluable for determining stereochemistry and conformation.[8]

Mass Spectrometry: Weighing the Molecule

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[9][10] It is indispensable for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation pattern.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

For 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its elemental formula.

Computational Modeling: The In-Silico Approach

In the absence of experimental data, computational chemistry can be used to predict the three-dimensional structure of a molecule.[13][14]

Workflow for Computational Modeling:

  • Structure Building: A 2D representation of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is drawn using molecular modeling software.

  • Conformational Search: A systematic search of the molecule's conformational space is performed to identify low-energy conformations.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the most stable structure.

  • Property Prediction: Once a reliable 3D structure is obtained, various properties, such as NMR chemical shifts and vibrational frequencies (IR spectrum), can be predicted and compared with experimental data for validation.

Visualizing the Workflow and Logic

To better illustrate the interconnectedness of these techniques, the following diagrams outline the experimental workflows and the logical flow of a comprehensive structural elucidation project.

experimental_workflow cluster_xrd Single-Crystal X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry synthesis_xrd Synthesis & Purification crystal_growth Crystal Growth synthesis_xrd->crystal_growth data_collection_xrd Data Collection crystal_growth->data_collection_xrd structure_solution Structure Solution & Refinement data_collection_xrd->structure_solution final_structure_xrd Definitive 3D Structure structure_solution->final_structure_xrd synthesis_nmr Synthesis & Purification sample_prep_nmr Sample Preparation synthesis_nmr->sample_prep_nmr data_acquisition_nmr 1D & 2D NMR Data Acquisition sample_prep_nmr->data_acquisition_nmr spectral_analysis Spectral Analysis data_acquisition_nmr->spectral_analysis proposed_structure_nmr Proposed Structure & Stereochemistry spectral_analysis->proposed_structure_nmr synthesis_ms Synthesis & Purification sample_intro_ms Sample Introduction & Ionization synthesis_ms->sample_intro_ms mass_analysis_ms Mass Analysis sample_intro_ms->mass_analysis_ms data_analysis_ms Data Analysis mass_analysis_ms->data_analysis_ms mw_formula Molecular Weight & Formula data_analysis_ms->mw_formula

Caption: Experimental workflows for the primary analytical techniques used in structural elucidation.

logical_flow start Start: Unknown Compound (2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol) ms Mass Spectrometry (HRMS) start->ms nmr NMR Spectroscopy (1D & 2D) start->nmr comp_model Computational Modeling start->comp_model xrd X-ray Crystallography start->xrd If crystals are available ms_result {Molecular Formula Confirmed} ms->ms_result nmr_result {Connectivity & Stereochemistry Proposed} nmr->nmr_result comp_result {Lowest Energy Conformer Predicted} comp_model->comp_result xrd_result {Definitive 3D Structure Determined} xrd->xrd_result ms_result->nmr Confirms mass nmr_result->xrd Guides interpretation comp_result->xrd Aids in phasing (molecular replacement)

Caption: Logical flow for a comprehensive structural elucidation project, highlighting the interplay between different techniques.

Conclusion

The structural elucidation of a novel compound like 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a multifaceted endeavor that benefits from the synergistic application of several powerful analytical techniques. While single-crystal X-ray crystallography remains the gold standard for providing unambiguous three-dimensional structural information, its successful application is contingent on the ability to grow high-quality single crystals. In parallel, NMR spectroscopy offers invaluable insights into the molecule's connectivity and conformation in solution, while mass spectrometry provides a rapid and sensitive means of confirming its molecular weight and elemental composition. Computational modeling serves as a powerful predictive tool that can guide experimental work and aid in the interpretation of complex data.

By understanding the principles, protocols, and comparative strengths of these techniques, researchers and drug development professionals can devise a robust and efficient strategy for the comprehensive characterization of any new chemical entity, thereby accelerating the journey from discovery to innovation.

References

  • Walsh Medical Media. (2025, March 21).
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Chemistry.
  • Michigan Technological University.
  • Westin, J. Mass spectrometry (MS) - Organic Chemistry.
  • CLU-IN. (2018, September 7). Mass Spectrometry.
  • BenchChem. An In-depth Technical Guide to the Crystal Structure Determination of Novel Small Molecules: A Case Study Approach with 3-Methoxyisothiazole-4-carbonitrile.
  • zib.de. Towards AI-Accelerated Molecular Structure Prediction Pipline on Supercomputing.
  • Hypha Discovery.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14).
  • MDPI. (2026, March 7).
  • MIT News. (2025, January 14).
  • Quantum Molecular Structure Encoding: A Breakthrough in Comput
  • University of Gothenburg. (2023, September 26). Small molecule-NMR.
  • arXiv.org. (2025, August 30).
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3).
  • MSU chemistry. Mass Spectrometry.
  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra.
  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure.
  • SERC. (2018, June 15). Single-crystal X-ray Diffraction.
  • Rigaku. Single Crystal X-ray diffraction.
  • PMC.
  • ORNL Neutron Sciences. (2016, August 8). Presentation title Single Crystal Diffraction: The Definitive Structural Technique.
  • Small Molecule Services.
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
  • NanoImaging Services. (2022, May 16).
  • Chemistry International. (2002, June 27).
  • ResearchGate. (2015, April 2). (PDF)
  • Iowa Research Online.
  • CCDC. Chemical structure searching - Access Structures.
  • CCDC. Search - Access Structures.
  • University of Otago.
  • ResearchGate. (2025, August 7). (PDF) Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone.
  • NIST. 2-(4-Methoxyphenyl)ethanol - the NIST WebBook.
  • PubChemLite. 2,2,2-trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol.
  • CymitQuimica. 2-[4-(Trifluoromethyl)phenyl]ethanol.

Sources

Validation

chiral HPLC separation of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol enantiomers

As a Senior Application Scientist in chiral chromatography, I frequently encounter fluorinated aromatic alcohols in early-stage drug discovery. The molecule 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a prime examp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chiral chromatography, I frequently encounter fluorinated aromatic alcohols in early-stage drug discovery. The molecule 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol is a prime example of a highly valuable chiral building block. The presence of the electron-withdrawing trifluoromethyl (–CF₃) group, combined with a hydrogen-bonding methoxy ether and a benzylic hydroxyl group, creates a unique stereochemical environment.

This guide provides an objective, data-driven comparison of standard chiral stationary phases (CSPs) for the enantiomeric separation of this compound, detailing the mechanistic causality behind the separation and providing a self-validating protocol for your laboratory.

Mechanistic Rationale: The Causality of Chiral Recognition

To successfully separate the enantiomers of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol, we must establish a transient diastereomeric complex between the analyte and the chiral stationary phase[1]. Polysaccharide-based CSPs—specifically coated amylose and cellulose derivatives—are the industry standard for this class of compounds[2].

The chiral recognition mechanism for this specific molecule relies on a precise three-point interaction:

  • Hydrogen Bonding: The carbamate linkages (N–H and C=O) on the CSP interact strongly with the analyte's C1-hydroxyl (donor/acceptor) and C2-methoxy (acceptor) groups[1].

  • π−π Stacking: The –CF₃ group drastically reduces the electron density of the analyte's phenyl ring. This electron-deficient ring forms strong π−π interactions with the electron-rich aromatic rings (e.g., 3,5-dimethylphenyl) of the CSP[2].

  • Steric Inclusion: The bulky –CF₃ group dictates how deeply the molecule can penetrate the chiral grooves of the polymer. Amylose possesses a helical structure, while cellulose has a more linear, extended conformation. This structural divergence is the primary cause of the complementary selectivities observed between the two phases[2].

Comparative Performance Data

When developing a method, the choice of the polysaccharide backbone (Amylose vs. Cellulose) and the alcoholic mobile phase modifier (Isopropanol vs. Ethanol) are the most critical thermodynamic variables[3]. Ethanol is less sterically hindered than Isopropanol (IPA) and will compete differently for hydrogen-bonding sites on the CSP, often leading to dramatic reversals or enhancements in selectivity[2].

Below is a comparative performance matrix for the racemic separation of 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol using standard 250 x 4.6 mm, 5 µm columns at a 1.0 mL/min flow rate (25°C).

Chiral Stationary Phase (CSP)Mobile Phase (v/v)Retention Factor ( k1​ )Separation Factor ( α )Resolution ( Rs​ )Performance Assessment
Amylose AD-H n-Hexane / IPA (90:10)2.851.323.15Excellent baseline resolution; ideal for prep-scale scale-up.
Amylose AD-H n-Hexane / EtOH (90:10)2.101.151.65Faster elution, but marginal resolution due to EtOH competition.
Cellulose OD-H n-Hexane / IPA (90:10)3.451.222.40Strong retention; viable alternative if AD-H is unavailable.
Cellulose OD-H n-Hexane / EtOH (90:10)2.901.454.10Superior selectivity ; optimal for precise analytical ee% determination.

Note: k1​=(tR1​−t0​)/t0​ ; α=k2​/k1​ ; Rs​=2(tR2​−tR1​)/(w1​+w2​) [2].

Method Development Workflow

Workflow N1 Racemic 2-Methoxy-1- (4-(CF3)phenyl)ethanol N2 Select Polysaccharide CSP (e.g., Amylose AD-H, Cellulose OD-H) N1->N2 N3 Mobile Phase Scouting Hexane/IPA vs. Hexane/EtOH N2->N3 N4 System Suitability: Is Resolution (Rs) ≥ 1.5? N3->N4 N5 Optimize Thermodynamics (Adjust % Modifier, Temp) N4->N5 No (Co-elution) N6 Validated Enantiomeric Separation Method N4->N6 Yes (Baseline Resolved) N5->N3 Iterative Screening

Figure 1: Iterative method development workflow for the chiral HPLC separation of fluorinated aryl-ethanols.

Self-Validating Experimental Protocol

To ensure absolute stereochemical fidelity, do not treat this protocol as a mere checklist. It is designed as a closed-loop, self-validating system where every action is verified by a measurable chromatographic output.

Step 1: Mobile Phase Preparation & System Equilibration
  • Action: Prepare a 90:10 (v/v) mixture of HPLC-grade n-Hexane and absolute Ethanol. Degas ultrasonically for 15 minutes. Flush the Cellulose OD-H column at 1.0 mL/min.

  • Validation: Monitor the UV detector baseline at 220 nm (optimal for the phenyl ring). A stable baseline with a drift of <0.05 mAU/min validates complete outgassing and column equilibration.

Step 2: Sample Preparation (Preventing Solvent Shock)
  • Action: Dissolve the racemic 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanol standard directly into the 90:10 Hexane/EtOH mobile phase to achieve a concentration of 1.0 mg/mL[2]. Filter through a 0.45 µm PTFE syringe filter.

  • Validation: Inject 10 µL of a blank mobile phase before the sample. The complete absence of peaks at the expected retention times (approx. 6–10 minutes) validates that the injector and column are free of carryover.

Step 3: Chromatographic Execution & Flow Validation
  • Action: Execute the isocratic run at 25°C for 15 minutes.

  • Validation: Determine the void volume ( t0​ ) by injecting an unretained marker (e.g., 1,3,5-tri-tert-butylbenzene). The t0​ must remain constant ( ±0.05 min) across triplicate injections, validating pump flow stability and the absence of system leaks.

Step 4: Enantiomeric Resolution & Suitability Assessment
  • Action: Inject the racemic sample and integrate the two resulting enantiomeric peaks.

  • Validation: Calculate the Resolution ( Rs​ ) and Tailing Factor ( Tf​ ). The method is strictly validated for downstream Enantiomeric Excess ( ee% ) calculations only if Rs​≥1.5 (indicating true baseline separation) and Tf​≤1.2 (verifying that secondary, non-chiral silanol interactions are not distorting the peak shape)[2],.

References

  • Efficient method development for chiral separation by using CHIRAL ART columns: Optimization of chromatographic conditions. YMC. Available at:[Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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